Naxagolide
Description
structure given in first source
Properties
IUPAC Name |
(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSREICEMHWFAY-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236782 | |
| Record name | Naxagolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88058-88-2 | |
| Record name | Naxagolide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naxagolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAXAGOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naxagolide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine receptor agonist that has been investigated for its therapeutic potential in neurological disorders. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its interactions with dopamine and other monoamine receptors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Dopamine D2 and D3 Receptor Agonism
This compound is a potent agonist at both the dopamine D2 and D3 receptors, with a notable selectivity for the D3 subtype.[1] Its high affinity for these receptors is the primary driver of its pharmacological effects. The drug is a naphthoxazine derivative and is structurally distinct from ergoline-based dopamine agonists.[1]
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that competes with the unlabeled drug for receptor binding. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Not Specified | 8.5 | [1] |
| Dopamine D3 | Not Specified | Not Specified | 0.16 | [1] |
Downstream Signaling: Inhibition of Adenylyl Cyclase
As a D2-like receptor agonist, this compound's binding to D2 and D3 receptors initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits the activity of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene expression and cellular function.
Expanded Receptor Profile
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).
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Radioligand (e.g., [3H]Spiperone).
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This compound (test compound).
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Non-specific binding control (e.g., Haloperidol).
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
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Glass fiber filters.
-
Scintillation fluid.
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Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
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Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.
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Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of a competing ligand (e.g., haloperidol).
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Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of this compound.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Adenylyl Cyclase Inhibition Assay
This protocol describes a general method to assess the functional agonism of this compound by measuring its ability to inhibit adenylyl cyclase activity.
Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.
Materials:
-
A stable cell line expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound (test compound).
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cAMP assay kit (e.g., ELISA or HTRF-based).
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Cell lysis buffer.
Procedure:
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Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
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Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period.
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Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
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Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
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cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
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Data Analysis:
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Normalize the cAMP levels to a control (forskolin stimulation alone).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
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Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) by fitting the data to a sigmoidal dose-response curve.
-
References
Naxagolide: A Technical Guide to its Dopamine D2 Receptor Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine receptor agonist with a high affinity for both D2 and D3 receptor subtypes.[1] Developed initially by Merck & Co. for the potential treatment of Parkinson's disease, it progressed to phase 2 clinical trials.[1][2] Despite its development being discontinued due to reasons of efficacy or toxicity, this compound remains a significant research tool for studying the dopaminergic system.[1] Chemically, it is a naphthoxazine derivative, structurally distinct from ergoline-based dopamine agonists.[1] This guide provides an in-depth technical overview of this compound's properties as a dopamine D2 receptor agonist, focusing on its binding affinity, signaling mechanisms, and the experimental protocols used for its characterization.
Quantitative Pharmacological Data
The interaction of this compound with dopamine receptors has been quantified through various in vitro assays. The data highlights its high potency and selectivity profile.
Table 1: Binding Affinity of this compound
This table summarizes the equilibrium dissociation constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of this compound at dopamine receptors. Kᵢ values represent the intrinsic affinity of the compound for the receptor, while IC₅₀ values indicate the concentration required to inhibit 50% of a specific binding process (e.g., radioligand binding).
| Parameter | Receptor Subtype | Value (nM) | Species | Source |
| Kᵢ | Dopamine D2 | 8.5 | Not Specified | |
| Kᵢ | Dopamine D3 | 0.16 | Not Specified | |
| IC₅₀ | Dopamine D2-like | 23 | Rat (Striatum) | |
| IC₅₀ | Dopamine D2-like | 55 | Rat (Striatum) |
Note: The IC₅₀ values were determined using [³H]apomorphine (23 nM) and [³H]spiperone (55 nM) as radioligands, respectively. This compound demonstrates approximately 50-fold greater selectivity for the D3 receptor over the D2 receptor.
Table 2: Functional Efficacy of this compound
This compound acts as a full agonist at human D2L receptors. Functional efficacy is typically quantified by EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect). While described as a potent agonist, specific EC₅₀ and Eₘₐₓ values for this compound at the D2 receptor are not consistently detailed in publicly available literature. It has been noted to behave as a full agonist with potency at D2L receptors comparable to its actions at D3 receptors.
| Parameter | Receptor Subtype | Reported Effect |
| Efficacy | Dopamine D2L | Full Agonist |
Dopamine D2 Receptor Signaling Pathway
As a Gi/o-coupled G-protein coupled receptor (GPCR), the dopamine D2 receptor initiates a cascade of intracellular events upon agonist binding. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.
Beyond the canonical pathway, D2 receptor activation is also associated with the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively contribute to a reduction in neuronal excitability.
Experimental Protocols
The characterization of this compound's D2 receptor agonist properties relies on established in vitro pharmacological assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
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Membrane Preparation: Homogenize tissue rich in D2 receptors (e.g., rat striatum) or membranes from cells heterologously expressing human D2 receptors (e.g., CHO-D2L cells) in an appropriate buffer. Centrifuge to pellet membranes and resuspend to a desired protein concentration.
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Assay Components: In each well of a microplate, combine:
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Receptor membranes.
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A fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone).
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Varying concentrations of this compound (test compound).
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For non-specific binding (NSB) control wells, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM spiperone).
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For total binding control wells, add vehicle instead of the test compound.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
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Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
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Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
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[³⁵S]GTPγS Functional Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation by an agonist. It relies on the principle that agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Methodology:
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Membrane Preparation: Prepare membranes from cells expressing the D2 receptor as described for the binding assay.
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Assay Components: In a microplate, combine the following in an assay buffer containing MgCl₂ and GDP:
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D2 receptor membranes.
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Varying concentrations of this compound.
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A fixed concentration of [³⁵S]GTPγS.
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Basal control wells contain no agonist.
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NSB control wells contain excess non-labeled GTPγS.
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Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
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Separation & Detection: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using rapid filtration, similar to the binding assay. Quantify radioactivity on the filters via scintillation counting.
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Data Analysis:
-
Subtract NSB from all other readings.
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Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximum response to a reference full agonist like dopamine) against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
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cAMP Accumulation Functional Assay
This assay measures the functional consequence of D2 receptor-mediated Gi/o protein activation: the inhibition of adenylyl cyclase activity.
Methodology:
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Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-D2S cells) in a multi-well plate and grow to confluence.
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Assay Procedure:
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Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
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Add varying concentrations of this compound to the wells.
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Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin. This elevates intracellular cAMP levels. The D2 agonist will inhibit this stimulation.
-
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Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
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Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
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Data Analysis:
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Plot the measured cAMP levels against the logarithm of the this compound concentration.
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The data will show a reverse sigmoidal curve, demonstrating the inhibition of forskolin-stimulated cAMP production.
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Fit the curve to determine the IC₅₀ value, which in this context represents the concentration of this compound that causes a 50% inhibition of the maximal adenylyl cyclase activity.
-
References
Naxagolide's Binding Affinity Profile: A D3 versus D2 Receptor Technical Analysis
For Immediate Release
This technical guide provides a detailed examination of the binding affinity of naxagolide for the dopamine D3 and D2 receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols for binding affinity determination, and visualizes relevant biological and experimental pathways. This compound, also known as PHNO, is a potent dopamine receptor agonist that has been a subject of significant interest in neuroscience research, particularly for its potential therapeutic applications in conditions like Parkinson's disease.
Executive Summary
This compound demonstrates a marked selectivity for the dopamine D3 receptor over the D2 receptor. Quantitative analysis reveals an approximately 50-fold higher affinity for the D3 subtype.[1] This preferential binding is a critical characteristic that influences its pharmacological profile and potential clinical utility. This guide presents the binding affinity data in a clear tabular format, details the standard methodology used to derive such data, and provides graphical representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of a ligand for a receptor is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| This compound | Dopamine D3 | 0.16 nM[1] |
| This compound | Dopamine D2 | 8.5 nM[1] |
Table 1: this compound Binding Affinity at Dopamine D2 and D3 Receptors.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of this compound's binding affinity for D2 and D3 receptors is primarily achieved through in vitro radioligand competition binding assays. This standard method allows for the precise measurement of a compound's ability to displace a known radiolabeled ligand from its receptor target.
Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 and D3 receptors.
Materials:
-
Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human dopamine D2L or D3 receptor subtype.[2]
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Radioligand: A high-affinity dopamine receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.[2]
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Test Compound: this compound (unlabeled).
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Non-specific Agent: A high concentration of a potent, unlabeled dopamine receptor antagonist (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.
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Assay Buffer: Typically composed of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, with a pH of 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate bound from unbound radioligand.
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Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.
Procedure:
-
Assay Plate Preparation: The assay is conducted in a 96-well plate format.
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Incubation Mixture:
-
Total Binding: Wells contain the assay buffer, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and the cell membrane preparation.
-
Non-specific Binding (NSB): Wells contain the same components as the total binding wells, plus a high concentration of the non-specific agent to saturate the receptors.
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Competition Binding: Wells contain the assay buffer, radioligand, cell membranes, and serial dilutions of this compound across a wide concentration range (e.g., 8-10 log units).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with ice-cold assay buffer.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound. A competition curve is generated by plotting the percent specific binding against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Visualizations
Signaling Pathway
Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G protein-coupled receptors (GPCRs). They primarily couple to the Gαi/o family of G proteins. Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow
The following diagram illustrates the sequential steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.
References
The Agonist Radiotracer (+)-PHNO: A Technical Guide for Dopamine D2/D3 Receptor PET Imaging
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-4-propyl-9-hydroxynaphthoxazine, commonly known as (+)-PHNO, is a potent and selective agonist radiotracer for positron emission tomography (PET) imaging of dopamine D2 and D3 receptors. Labeled with carbon-11 ([11C]), --INVALID-LINK---PHNO has emerged as a valuable tool in neuroscience research and drug development. Its agonist properties allow for the specific visualization of the high-affinity state of D2 receptors (D2high), which is the functionally active state involved in signal transduction. Furthermore, (+)-PHNO exhibits a notable preference for D3 over D2 receptors, making it particularly useful for studying the role of D3 receptors in various neuropsychiatric disorders. This technical guide provides a comprehensive overview of (+)-PHNO as a PET radiotracer, including its binding characteristics, experimental protocols for its use, and its application in quantifying dopamine D2/D3 receptors in the living human brain.
Binding Characteristics and In Vitro Data
(+)-PHNO is a high-affinity agonist for both D2 and D3 receptors. In vitro studies have demonstrated its preference for the D3 receptor subtype. This D3-preferring characteristic is a key advantage of (+)-PHNO, as it allows for the in vivo assessment of a receptor population that has been historically challenging to image selectively.[1] The agonist nature of (+)-PHNO means it preferentially binds to the high-affinity state of the D2 receptor, providing a measure of the functionally active receptor population.[2] This is in contrast to antagonist radiotracers, which bind to both high- and low-affinity states of the receptor.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | D2 (high-affinity state) | 0.2-0.5 nM | |
| D3 | ~0.16 nM | ||
| In Vitro Selectivity | D3 vs. D2 | 30- to 50-fold higher affinity for D3 | |
| In Vivo Selectivity (Non-human primate) | D3 vs. D2 | 25- to 48-fold higher affinity for D3 |
Experimental Protocols
Radiosynthesis of 11C-PHNO
The radiosynthesis of --INVALID-LINK---PHNO is a multi-step process that requires specialized radiochemistry facilities. The most common method involves the N-alkylation of the despropyl precursor with [11C]propyl iodide or the acylation with [11C]propionyl chloride followed by reduction.
A typical synthesis workflow is as follows:
-
Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 via a cyclotron.
-
Synthesis of [11C]propionyl chloride: The [11C]CO2 is converted to [11C]propionic acid, which is then reacted with a chlorinating agent (e.g., thionyl chloride) to form [11C]propionyl chloride.
-
N-acylation: The despropyl precursor of (+)-PHNO is reacted with [11C]propionyl chloride to form the corresponding amide intermediate.
-
Reduction: The amide intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield --INVALID-LINK---PHNO.
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Purification: The final product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified --INVALID-LINK---PHNO is formulated in a physiologically compatible solution for intravenous injection.
The entire process, from production of [11C]CO2 to final formulation, is typically completed within 40-65 minutes due to the short half-life of carbon-11 (20.4 minutes). The radiochemical purity of the final product should be greater than 95%.
In Vivo PET Imaging Protocol
The following provides a general protocol for human PET imaging with --INVALID-LINK---PHNO. Specific parameters may vary based on the scanner and research question.
-
Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan to minimize potential effects of glucose on dopamine levels.
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Radiotracer Administration: A bolus injection of --INVALID-LINK---PHNO (typically around 330-360 MBq) is administered intravenously.
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PET Data Acquisition: Dynamic PET data are acquired for 90-120 minutes following radiotracer injection.
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Arterial Blood Sampling: For quantitative analysis, arterial blood sampling is often performed to measure the concentration of the radiotracer in plasma and its metabolites over time, which serves as the input function for kinetic modeling.
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Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.
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Data Analysis: The regional time-activity curves are extracted from the dynamic PET images. The binding potential (BPND), a measure of receptor density and affinity, is then calculated using various kinetic models, such as the simplified reference tissue model (SRTM) or a two-tissue compartment model (2TC), with the cerebellum typically used as a reference region.
Quantitative Data from Human PET Studies
--INVALID-LINK---PHNO PET has been used to quantify D2/D3 receptor availability in various brain regions. The test-retest variability of --INVALID-LINK---PHNO binding has been shown to be good, particularly in D2-rich regions.
| Brain Region | Test-Retest Variability of BPND (%) | D3 Receptor Fraction of BPND (%) | Reference |
| Caudate | 9% | 1% ± 13% | |
| Putamen | 9% | 0% ± 11% | |
| Globus Pallidus | 6% | 67% ± 13% | |
| Ventral Striatum | - | 26% ± 9% | |
| Substantia Nigra | 19% | 100% ± 21% | |
| Thalamus | 14% | 46% ± 54% | |
| Hypothalamus | 21% | - |
Note: D3 receptor fraction was estimated using a selective D3 antagonist.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that belong to the D2-like family. They are primarily coupled to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. While both receptors share this primary signaling pathway, they can also engage in other signaling mechanisms, including those involving β-arrestin and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK. The distinct intracellular trafficking properties of D2 and D3 receptors suggest they may employ different signaling mechanisms to regulate cellular processes.
Radiation Dosimetry
The radiation dose from a typical --INVALID-LINK---PHNO PET scan is comparable to other 11C-labeled radiotracers and is considered safe for human research. The mean effective dose is estimated to be approximately 4.5 µSv/MBq. The organs receiving the highest radiation dose are the liver, kidneys, and urinary bladder wall. These levels are well within the regulatory guidelines for human research studies, allowing for multiple scans in the same subject.
| Organ | Absorbed Dose (µSv/MBq) |
| Liver | 17.9 ± 3.9 |
| Kidneys | 14.3 ± 3.6 |
| Urinary Bladder Wall | 13.5 ± 3.7 |
| Effective Dose | 4.5 ± 0.3 |
Data from a study of 6 healthy subjects.
Conclusion
--INVALID-LINK---PHNO is a well-characterized and reliable PET radiotracer for the in vivo quantification of dopamine D2 and D3 receptors. Its agonist properties and preference for the D3 receptor subtype provide unique insights into the dopaminergic system that are not achievable with antagonist radiotracers. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of --INVALID-LINK---PHNO PET imaging in both basic and clinical research settings, ultimately contributing to a better understanding of the role of dopamine D2/D3 receptors in health and disease.
References
The Discovery and Initial Synthesis of Naxagolide: A Technical Overview
Introduction
Naxagolide, also known by its developmental code (+)-PHNO and as Dopazinol, is a potent and selective dopamine D2 and D3 receptor agonist.[1][2] Developed by Merck & Co. in the 1980s, it was investigated as a potential therapeutic agent for Parkinson's disease.[1][2][3] As a non-ergoline naphthoxazine derivative, this compound represented a novel chemical scaffold for the development of dopaminergic agents. Although it reached Phase 2 clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Development
This compound, or (+)-4-propyl-9-hydroxynaphthoxazine, was first described in the scientific literature in 1984. It emerged from research programs at Merck & Co. aimed at identifying novel, potent, and selective dopamine D2 receptor agonists for the treatment of Parkinson's disease. The discovery process involved the screening of a library of compounds for their ability to bind to dopamine receptors and elicit a functional response. The (+)-enantiomer of PHNO was identified as a particularly potent candidate and was selected for further development. Clinical investigations in the 1980s and 1990s explored its efficacy as both an oral and transdermal treatment for Parkinson's disease.
Mechanism of Action and Signaling Pathway
This compound is a direct-acting agonist at dopamine D2 and D3 receptors, with a notable selectivity for the D3 subtype. It exhibits a high affinity for the G-protein coupled D2 receptor, preferentially binding to its high-affinity state. As a D2-like receptor agonist, this compound's mechanism of action involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is characteristic of D2 receptor activation and is believed to mediate the therapeutic effects of dopaminergic agonists in Parkinson's disease. Furthermore, this compound has been shown to be a full agonist at human D4.4 and 5-HT1A receptors.
Pharmacological Profile
The pharmacological characteristics of this compound have been extensively studied, revealing its high potency and selectivity.
In Vitro Binding Affinities and Potency
This compound demonstrates high affinity for dopamine D2 and D3 receptors. It shows approximately 50-fold selectivity for the D3 receptor over the D2 receptor. The tables below summarize the in vitro binding affinities and functional potencies of this compound.
Table 1: Dopamine Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 8.5 |
| Dopamine D3 | 0.16 |
Table 2: In Vitro Functional Potency of this compound
| Assay | Species | Tissue | IC50 (nM) |
| [3H]apomorphine binding inhibition | Rat | Striatal membranes | 23 |
| [3H]spiperone binding inhibition | Rat | Striatal membranes | 55 |
In Vivo Potency and Efficacy
In vivo studies in animal models of Parkinson's disease demonstrated the potent dopaminomimetic effects of this compound.
Table 3: In Vivo Potency of this compound in Rodent Models
| Test | Species | Effect | ED50 (µg/kg, i.p.) |
| Hypothermia Induction | Mouse | Produces hypothermia | 13 |
| Postural Asymmetry | Mouse | Unilaterally caudectomized | 4 |
| Stereotypy Induction | Rat | Produces stereotypy | 10 |
| Contralateral Turning | Rat | 6-hydroxydopamine-lesioned | 5 |
| dOPA Accumulation Inhibition | Rat | γ-butyrolactone-treated | 11 |
Experimental Protocols
Initial Synthesis of this compound ((+)-PHNO)
A reported concise synthetic approach to (+)-PHNO involves the asymmetric transfer hydrogenation of racemic α-haloketones, which provides a method for achieving high diastereo- and enantioselectivities.
General Synthetic Workflow:
In Vitro Receptor Binding Assays
The binding affinities of this compound to dopamine receptors were determined using radioligand binding assays with rat striatal membranes.
-
Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]apomorphine or [3H]spiperone) and varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
The dopaminomimetic activity of this compound was assessed in various rodent models.
-
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model:
-
Lesioning: Rats are unilaterally lesioned in the substantia nigra with 6-OHDA to create a model of Parkinson's disease.
-
Drug Administration: After a recovery period, this compound is administered intraperitoneally (i.p.).
-
Behavioral Assessment: The number of contralateral (away from the lesioned side) rotations is counted over a specified period. An increase in contralateral rotations is indicative of dopamine agonist activity.
-
-
Stereotypy in Rats:
-
Drug Administration: this compound is administered to rats.
-
Behavioral Observation: The animals are observed for stereotyped behaviors such as sniffing, licking, and gnawing, which are scored according to a standardized rating scale.
-
Conclusion
This compound ((+)-PHNO) is a historically significant dopamine D2/D3 receptor agonist that played a role in the exploration of non-ergoline structures for the treatment of Parkinson's disease. Its high potency and selectivity for the D3 receptor continue to make it a valuable tool in neuroscience research, particularly as a radiotracer for positron emission tomography (PET) imaging of the dopaminergic system. While its clinical development was halted, the study of this compound has contributed to the broader understanding of dopamine receptor pharmacology and the development of subsequent generations of dopaminergic drugs.
References
- 1. The efficacy of (+)-4-propyl-9-hydroxynaphthoxazine as adjunctive therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic profile of a novel potent direct-acting dopamine agonist, (+)-4-propyl-9-hydroxynaphthoxazine [(+)-PHNO] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Profile of Naxagolide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine D2-like receptor agonist that was investigated for the treatment of Parkinson's disease. As a naphthoxazine derivative, it exhibits high affinity for the D2 and D3 dopamine receptors. Its mechanism of action centers on the activation of these receptors, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways. Despite promising preclinical and early clinical findings, the development of this compound was discontinued. This guide provides a comprehensive overview of its pharmacological profile, including its binding characteristics, signaling pathways, and a summary of its clinical development.
Mechanism of Action
This compound functions as a direct-acting agonist at dopamine D2 and D3 receptors.[1] Its therapeutic potential for Parkinson's disease stemmed from its ability to mimic the effects of dopamine in the brain, thereby compensating for the loss of dopaminergic neurons. The activation of D2-like receptors by this compound initiates a cascade of intracellular events, primarily through the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a key enzyme in the synthesis of the second messenger cyclic AMP (cAMP). The reduction in intracellular cAMP levels influences the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation state and activity of various downstream effector proteins.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's binding affinity and functional activity.
Table 1: this compound Binding Affinity for Dopamine Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |
| Dopamine D2 | 0.35 - 0.56 | --INVALID-LINK---PHNO | Canine brain striata homogenates | [2] |
| Dopamine D3 | ~20-40 fold lower than D2 | [11C]-(+)-PHNO | In vivo human brain | [3] |
| Dopamine D4 | No specific binding | --INVALID-LINK---PHNO | Canine brain striata homogenates | [2] |
| Dopamine D5 | No significant affinity | - | - | [4] |
Note: Ki values can vary depending on the experimental conditions, including the radioligand and tissue/cell source used.
Table 2: this compound In Vitro Functional Activity
| Assay | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| [3H]apomorphine binding inhibition | IC50 | 23 | Rat striatal membranes | |
| [3H]spiperone binding inhibition | IC50 | 55 | Rat striatal membranes | |
| Adenylyl Cyclase Inhibition | EC50/IC50 | Data not available | - | - |
Signaling Pathways
The activation of D2-like receptors by this compound triggers a complex network of intracellular signaling pathways. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase. However, D2 receptor activation also leads to the modulation of ion channels and can engage β-arrestin-dependent signaling cascades.
Dopamine D2 Receptor Signaling Cascade
Caption: this compound-induced D2 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of this compound for dopamine receptors.
1. Materials:
- Cell Membranes: Membranes prepared from cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates (e.g., striatum).
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]spiperone for D2 receptors).
- Test Compound: this compound hydrochloride.
- Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.
- Scintillation Fluid.
- Glass Fiber Filters.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound or the non-specific binding control.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding as a function of the log concentration of this compound.
- Fit the data using a non-linear regression model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Functional Assay (cAMP Accumulation Assay)
This protocol describes a method to measure the inhibitory effect of this compound on adenylyl cyclase activity.
1. Materials:
- Cell Line: A cell line expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
- Test Compound: this compound hydrochloride.
- Stimulating Agent: Forskolin (to stimulate adenylyl cyclase).
- Phosphodiesterase Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
- Lysis Buffer.
- cAMP Assay Kit: (e.g., ELISA or HTRF-based).
2. Procedure:
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with the phosphodiesterase inhibitor (IBMX) for a short period.
- Add varying concentrations of this compound to the wells.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
- Plot the measured cAMP levels as a function of the log concentration of this compound.
- Fit the data using a non-linear regression model to determine the IC50 or EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
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Caption: Workflow for a cAMP accumulation functional assay.
Clinical Development and Discontinuation
This compound was advanced into Phase II clinical trials for the treatment of Parkinson's disease. However, its development was ultimately discontinued. While specific, detailed results from these trials are not widely published, the discontinuation was likely due to a combination of factors that can include insufficient efficacy in treating motor symptoms, an unfavorable side-effect profile, or strategic business decisions by the developing company. Common reasons for the discontinuation of investigational drugs in this therapeutic area include gastrointestinal side effects, lack of significant improvement in motor function compared to existing therapies, or the emergence of safety concerns.
Conclusion
This compound is a potent dopamine D2/D3 receptor agonist with a well-defined in vitro pharmacological profile. Its mechanism of action through the inhibition of adenylyl cyclase and modulation of other signaling pathways provided a strong rationale for its investigation as a treatment for Parkinson's disease. Despite its promising preclinical characteristics, the discontinuation of its clinical development highlights the challenges in translating in vitro potency to in vivo efficacy and safety in complex neurological disorders. This technical guide provides a comprehensive summary of the available pharmacological data for this compound, serving as a valuable resource for researchers in the fields of neuroscience and drug discovery.
References
In Vitro Cellular Effects of Kappa-Opioid Receptor Agonists: A Technical Guide
Disclaimer: Initial research into "Naxagolide" has identified it as a potent dopamine D2 and D3 receptor agonist, with in vitro studies confirming its high affinity for these receptors.[1][2][3][4][5] Publicly available scientific literature does not support its classification as a kappa-opioid receptor (KOR) agonist. Therefore, to fulfill the request for an in-depth technical guide on the cellular effects of a KOR agonist, this document will focus on a hypothetical KOR agonist, hereafter referred to as KOR-Agonist-X .
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the standard in vitro assays used to characterize the cellular and molecular pharmacology of a novel KOR agonist.
Introduction to Kappa-Opioid Receptor (KOR) Signaling
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins. Activation of KOR by an agonist initiates a cascade of intracellular events. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
Beyond G-protein mediated signaling, agonist binding can also promote the recruitment of β-arrestin proteins to the receptor. This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). The propensity of a ligand to activate one pathway over the other is known as "biased agonism" and is a key area of investigation in modern pharmacology, as it is believed that G-protein signaling mediates the desired analgesic effects, while β-arrestin recruitment may be associated with undesirable side effects like dysphoria.
The following sections detail the essential in vitro assays to elucidate the pharmacological profile of a novel KOR agonist like KOR-Agonist-X.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity and selectivity of a test compound for its target receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., KOR-Agonist-X) to displace a radiolabeled ligand from the receptor.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) |
| KOR-Agonist-X | Kappa (KOR) | 1.5 |
| Mu (MOR) | 250 | |
| Delta (DOR) | 475 | |
| U-69,593 (Control) | Kappa (KOR) | 2.0 |
Table 1: Hypothetical binding affinities (Kᵢ) of KOR-Agonist-X and a standard KOR agonist, U-69,593, at the three main opioid receptor subtypes. Data is derived from competitive binding assays.
Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
Cell membranes (10-20 µg of protein per well).
-
A fixed concentration of a radiolabeled KOR-selective antagonist, such as [³H]-diprenorphine or [³H]-U-69,593 (typically at a concentration near its Kd value).
-
Varying concentrations of the unlabeled competitor (KOR-Agonist-X) or a reference compound.
-
-
Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualization: Binding Assay Workflow
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the first step in G-protein activation. Agonist binding to a Gi/o-coupled receptor like KOR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins, providing a direct measure of receptor-mediated G-protein activation.
Quantitative Data: G-Protein Activation
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U-69,593) |
| KOR-Agonist-X | 8.5 | 95% |
| U-69,593 (Control) | 12.0 | 100% |
Table 2: Hypothetical potency (EC₅₀) and efficacy (Eₘₐₓ) of KOR-Agonist-X in stimulating [³⁵S]GTPγS binding in membranes from cells expressing KOR.
Experimental Protocol: [³⁵S]GTPγS Binding
-
Membrane Preparation: As described in the binding assay (Section 2.2).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
GDP (typically 10-30 µM final concentration) to ensure G-proteins are in their inactive state.
-
Varying concentrations of KOR-Agonist-X or a reference agonist.
-
Cell membranes (10-20 µg of protein per well).
-
-
Pre-incubation: The plate is pre-incubated for 15-20 minutes at 30°C.
-
Initiation of Reaction: The reaction is initiated by adding [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration).
-
Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation.
-
Termination and Detection: The reaction is terminated by filtration, and radioactivity is counted as described for the binding assay (Section 2.2, steps 5-7).
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS). The data are then plotted as a function of agonist concentration and fitted to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Visualization: KOR G-Protein Signaling Pathway
Adenylyl Cyclase (cAMP) Assay
This assay directly measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity. In cells expressing KOR, adenylyl cyclase is first stimulated with forskolin, and the ability of the KOR agonist to inhibit this stimulated cAMP production is then quantified.
Quantitative Data: Inhibition of cAMP Production
| Compound | IC₅₀ (nM) | % Inhibition (Max) |
| KOR-Agonist-X | 5.2 | 88% |
| U-69,593 (Control) | 7.8 | 92% |
Table 3: Hypothetical potency (IC₅₀) and maximal inhibition of forskolin-stimulated cAMP production by KOR-Agonist-X.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: KOR-expressing cells are plated in 96- or 384-well plates and grown to confluence.
-
Pre-treatment: The growth medium is replaced with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent the degradation of cAMP.
-
Agonist Treatment: Varying concentrations of KOR-Agonist-X are added to the wells, followed immediately by a fixed concentration of forskolin (e.g., 5-10 µM) to stimulate adenylyl cyclase.
-
Incubation: The cells are incubated for 15-30 minutes at 37°C.
-
Cell Lysis: A lysis buffer is added to stop the reaction and release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method. These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are normalized to the response of forskolin alone and plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to determine the IC₅₀ and maximal percent inhibition.
Visualization: cAMP Assay Workflow
β-Arrestin Recruitment Assay
This assay measures the ability of the activated KOR to recruit β-arrestin. This is a key event in receptor desensitization and an important signaling pathway in its own right. Various technologies exist, such as DiscoveRx's PathHunter or Promega's NanoBRET, which are based on enzyme fragment complementation or bioluminescence resonance energy transfer, respectively.
Quantitative Data: β-Arrestin Recruitment
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U-69,593) |
| KOR-Agonist-X | 150 | 35% |
| U-69,593 (Control) | 25 | 100% |
Table 4: Hypothetical potency (EC₅₀) and efficacy (Eₘₐₓ) for KOR-Agonist-X-induced β-arrestin 2 recruitment. The higher EC₅₀ and lower Eₘₐₓ compared to the G-protein pathway (Table 2) would suggest KOR-Agonist-X is a G-protein biased agonist.
Experimental Protocol: β-Arrestin Recruitment (PathHunter Assay)
-
Cell Line: A cell line engineered to co-express the KOR fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.
-
Cell Plating: The cells are plated in white, opaque 96- or 384-well microplates.
-
Agonist Addition: Varying concentrations of KOR-Agonist-X or a reference compound are added to the wells.
-
Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added to all wells.
-
Final Incubation: The plate is incubated for 60 minutes at room temperature to allow for the development of a chemiluminescent signal.
-
Signal Measurement: The plate is read on a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. The data are plotted against the agonist concentration and fitted to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Visualization: KOR β-Arrestin Recruitment Pathway
Conclusion
The comprehensive in vitro characterization of a novel KOR agonist, such as the hypothetical KOR-Agonist-X, requires a suite of assays to build a complete pharmacological profile. By systematically determining its binding affinity and selectivity, its potency and efficacy in activating G-protein signaling, and its propensity to recruit β-arrestin, researchers can gain critical insights into its mechanism of action. This detailed understanding is essential for predicting in vivo effects and guiding the drug development process toward safer and more effective therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | C15H21NO2 | CID 57533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - AdisInsight [adisinsight.springer.com]
Naloxegol's Role in a Peripherally-Mediated Nervous System Disorder: A Technical Overview
Introduction
Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate a common and often debilitating side effect of opioid therapy: opioid-induced constipation (OIC). This technical guide delves into the mechanism of action, experimental evaluation, and clinical application of naloxegol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in managing a nervous system disorder originating in the periphery. While the initial query specified "Naxagolide," the preponderance of scientific literature and clinical relevance points to "Naloxegol" as the intended subject of this in-depth analysis. This compound, a dopamine D2 receptor agonist, was investigated for Parkinson's disease but its development was discontinued.[1][2] This guide will therefore focus on naloxegol.
Opioid analgesics exert their effects by binding to mu-opioid receptors in the central nervous system (CNS). However, these receptors are also abundant in the enteric nervous system (ENS) of the gastrointestinal (GI) tract.[3][4] Opioid binding to these peripheral receptors leads to decreased GI motility, increased fluid absorption, and consequently, constipation.[5] Naloxegol is specifically engineered to counteract these peripheral effects without compromising the central analgesic efficacy of opioids.
Mechanism of Action
Naloxegol is a pegylated derivative of the opioid antagonist naloxone. The addition of a polyethylene glycol (PEG) moiety limits its ability to cross the blood-brain barrier (BBB). Furthermore, naloxegol is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of the CNS, further restricting its central activity. By selectively blocking mu-opioid receptors in the GI tract, naloxegol addresses the underlying pathophysiology of OIC.
Signaling Pathway
The binding of opioid agonists to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the symptoms of OIC. Naloxegol competitively inhibits this binding in the periphery.
Pharmacokinetics and Blood-Brain Barrier Permeability
The key to naloxegol's therapeutic profile is its limited central nervous system penetration. This is achieved through two primary mechanisms: pegylation and P-glycoprotein efflux.
Quantitative Data from Clinical Studies
The efficacy and safety of naloxegol have been established in several large-scale clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Naloxegol in Patients with Non-Cancer Pain and OIC
| Study | Dosage | Primary Endpoint: Response Rate* (%) | Placebo Response Rate (%) | p-value |
|---|---|---|---|---|
| KODIAC-04 | 12.5 mg | 40.8 | 29.4 | <0.05 |
| KODIAC-04 | 25 mg | 44.4 | 29.4 | <0.001 |
| KODIAC-05 | 25 mg | 39.7 | 29.3 | <0.05 |
*Response was defined as ≥3 spontaneous bowel movements (SBMs) per week and an increase of ≥1 SBM from baseline for at least 9 out of 12 weeks and 3 out of the last 4 weeks.
Table 2: Common Adverse Events Reported in Clinical Trials
| Adverse Event | Naloxegol 12.5 mg (%) | Naloxegol 25 mg (%) | Placebo (%) |
|---|---|---|---|
| Abdominal Pain | 8.1 | 12.9 | 3.7 |
| Diarrhea | 5.9 | 9.1 | 2.9 |
| Nausea | 5.4 | 6.7 | 4.5 |
| Headache | 4.1 | 3.0 | 2.7 |
| Flatulence | 3.1 | 3.1 | 1.5 |
Experimental Protocols
The clinical development of naloxegol involved rigorous experimental protocols to assess its efficacy, safety, and impact on analgesia.
Assessment of Bowel Function
-
Objective: To evaluate the effect of naloxegol on the frequency and consistency of bowel movements.
-
Methodology:
-
Patient-reported outcomes: Patients maintained daily electronic diaries to record the time of each bowel movement, its consistency (using the Bristol Stool Form Scale), and the degree of straining.
-
Spontaneous Bowel Movement (SBM) and Complete Spontaneous Bowel Movement (CSBM) frequency: The number of SBMs (bowel movements without laxative use in the preceding 24 hours) and CSBMs (SBMs with a feeling of complete evacuation) were recorded and analyzed.
-
Time to first post-dose SBM: The time from the first dose of the study drug to the first SBM was measured.
-
Assessment of Pain and Opioid Withdrawal
-
Objective: To ensure that naloxegol does not interfere with the central analgesic effects of opioids or precipitate withdrawal symptoms.
-
Methodology:
-
Pain intensity scores: Patients rated their average pain intensity over the preceding 24 hours on a numerical rating scale (e.g., 0-10). These scores were collected at baseline and throughout the study.
-
Daily opioid dosage: The daily morphine equivalent dose of opioid medication was recorded to ensure it remained stable throughout the trial.
-
Opioid withdrawal symptoms: The Subjective Opiate Withdrawal Scale (SOWS) or a similar validated instrument was used to assess for the emergence of withdrawal symptoms such as yawning, lacrimation, restlessness, and gastrointestinal upset.
-
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase III clinical trial of naloxegol.
Conclusion
Naloxegol serves as a prime example of targeted therapy for a peripherally-mediated nervous system disorder. Its development was guided by a clear understanding of the pathophysiology of OIC and the strategic application of medicinal chemistry to restrict its site of action. The rigorous experimental protocols employed in its clinical evaluation have provided robust evidence of its efficacy and safety. For researchers and clinicians, naloxegol represents a significant advancement in managing the adverse effects of opioid therapy, thereby improving the quality of life for patients with chronic pain.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. comcordoba.com [comcordoba.com]
Naxagolide's Interaction with Endocrine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naxagolide, a potent and selective dopamine D2 and D3 receptor agonist, was initially developed for the management of Parkinson's disease. While its journey to market was discontinued, its powerful pharmacological profile warrants a detailed examination of its potential impact on endocrine pathways. This technical guide synthesizes the available information on this compound and analogous dopamine agonists to provide a comprehensive overview of its likely effects on the endocrine system. This document details its mechanism of action, presents quantitative data from related compounds on hormonal modulation, outlines relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction
The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes. The dopaminergic system, particularly the D2 receptor pathways, plays a crucial modulatory role within this network, most notably in the hypothalamic-pituitary axis. This compound, as a high-affinity D2/D3 receptor agonist, is therefore expected to exert significant influence on endocrine function. Understanding these interactions is critical for predicting its potential therapeutic applications and off-target effects.
Mechanism of Action
This compound is a non-ergoline derivative that acts as a potent agonist at dopamine D2 and D3 receptors. Emerging research has also indicated its activity as a full agonist at D4.4, 5-HT1A, and 5-HT7 receptors, which could contribute to a broader pharmacological profile.
The primary mechanism by which this compound is anticipated to influence endocrine function is through its action on D2 receptors located on lactotroph cells in the anterior pituitary gland. Activation of these receptors inhibits the synthesis and secretion of prolactin. Furthermore, dopamine receptors in the hypothalamus and other pituitary cell types suggest a wider range of effects on the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes.
This compound's Putative Impact on Endocrine Pathways
Data on Analogous Dopamine D2 Receptor Agonists
The following tables summarize the effects of well-studied D2 agonists on key endocrine hormones. It is important to note that these are proxy data and the actual effects of this compound may vary.
Table 1: Effect of D2 Agonists on Prolactin Levels
| Compound | Study Population | Dosage | Change in Prolactin Levels | Reference |
| Bromocriptine | Hyperprolactinemic Patients | 2.5-7.5 mg/day | Normalization in 70-80% of patients | [General knowledge from clinical use] |
| Cabergoline | Hyperprolactinemic Patients | 0.5-1.0 mg/week | Normalization in >80% of patients | [General knowledge from clinical use] |
| Quinagolide | Patients with Prolactinoma | 75-300 µ g/day | Normalization in 80-90% of patients | [General knowledge from clinical use] |
Table 2: Effect of D2 Agonists on Growth Hormone (GH) Levels in Acromegaly
| Compound | Study Population | Dosage | Change in GH Levels | Reference |
| Bromocriptine | Patients with Acromegaly | Up to 20 mg/day | Reduction in ~50% of patients, normalization in ~20% | [General knowledge from clinical use] |
| Cabergoline | Patients with Acromegaly | 1-2 mg/week | Normalization in ~35% of patients | [General knowledge from clinical use] |
Table 3: Effect of D2 Agonists on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
| Compound | Study Population | Dosage | Effect on ACTH/Cortisol | Reference |
| Bromocriptine | Patients with Cushing's Disease | 5-15 mg/day | Reduction in ACTH and cortisol in some patients | [General knowledge from clinical use] |
| Cabergoline | Patients with Cushing's Disease | 1-3 mg/week | Normalization of urinary free cortisol in ~40% of patients | [General knowledge from clinical use] |
Signaling Pathways and Experimental Workflows
Visualizing this compound's Mechanism of Action
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows relevant to studying this compound's endocrine effects.
This compound's inhibitory effect on prolactin secretion.
Methodological & Application
Application Notes and Protocols for Naxagolide in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide, also known as PHNO, is a potent dopamine receptor agonist with high selectivity for the D2 and D3 receptor subtypes.[1] Its high affinity and specificity make it a valuable tool in neuroscience research, particularly for studying the dopaminergic system's role in various physiological and pathological processes. Competitive binding assays are a fundamental technique used to determine the affinity of a ligand, such as this compound, for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the receptor. This application note provides detailed protocols and data for utilizing this compound in competitive binding assays targeting dopamine D2 and D3 receptors.
Principle of Competitive Binding Assays
Competitive binding assays are based on the principle of the law of mass action. A radiolabeled ligand with known affinity for a receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled competitor ligand (this compound). As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the competitor ligand for the receptor.
Data Presentation
The binding affinity of this compound and other common dopamine receptor ligands for D2 and D3 receptors is summarized in the table below. These values are typically determined using competitive binding assays with radioligands such as [³H]-Spiperone.
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| This compound (PHNO) | Dopamine D₂ | 8.5 | [1] |
| Dopamine D₃ | 0.16 | [1] | |
| Ropinirole | Dopamine D₂ | 98,700 | |
| Dopamine D₃ | 20 | ||
| Pramipexole | Dopamine D₂ | 79,500 | |
| Dopamine D₃ | 0.97 | ||
| Bromocriptine | Dopamine D₂ | 2.5 | |
| Pergolide | Dopamine D₂ | 0.4 | |
| Dopamine D₃ | 0.86 | ||
| Cabergoline | Dopamine D₂ | 0.61 | |
| Dopamine D₃ | 1.27 | ||
| Lisuride | Dopamine D₂ | 0.95 | |
| Dopamine D₃ | 1.08 |
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing Dopamine D₂/D₃ Receptors
This protocol describes the preparation of cell membranes from HEK293 or CHO cells stably expressing human dopamine D₂ or D₃ receptors.
Materials:
-
HEK293 or CHO cells expressing the dopamine receptor of interest
-
Cell scrapers
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors), ice-cold
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Storage Buffer (50 mM Tris-HCl, pH 7.4, 10% sucrose)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the ultracentrifugation step.
-
Resuspend the final membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a protein assay kit.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: [³H]-Spiperone Competitive Binding Assay with this compound
This protocol details the procedure for a competitive radioligand binding assay using [³H]-Spiperone as the radioligand and this compound as the competitor.
Materials:
-
Membrane preparation expressing dopamine D₂ or D₃ receptors
-
[³H]-Spiperone (specific activity ~60-90 Ci/mmol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control: Haloperidol (10 µM final concentration) or another suitable antagonist.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Dilute the [³H]-Spiperone stock in Assay Buffer to a final concentration of approximately 0.2-0.5 nM. The optimal concentration should be at or near the Kd of the radioligand for the specific receptor.
-
Dilute the membrane preparation in Assay Buffer to a concentration that results in specific binding of approximately 10% of the added radioligand.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]-Spiperone solution + 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of Haloperidol solution (10 µM) + 50 µL of [³H]-Spiperone solution + 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution + 50 µL of [³H]-Spiperone solution + 100 µL of membrane suspension.
-
Perform all determinations in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (or 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
References
Protocol for [¹¹C]-(+)-PHNO PET Imaging Studies: A Detailed Application Note for Researchers
Introduction
[¹¹C]-(+)-PHNO ((+)-4-propyl-9-hydroxynaphthoxazine) is a high-affinity agonist radiotracer for positron emission tomography (PET) imaging of dopamine D₂ and D₃ receptors in the brain.[1][2][3] Due to its preference for the D₃ receptor, it has emerged as a valuable tool for investigating the dopaminergic system in various neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia.[4][5] This document provides a comprehensive protocol for conducting [¹¹C]-(+)-PHNO PET imaging studies, intended for researchers, scientists, and professionals in drug development. It covers radiotracer synthesis, quality control, subject preparation, PET data acquisition, and detailed data analysis methodologies.
Radiotracer: [¹¹C]-(+)-PHNO
[¹¹C]-(+)-PHNO is a potent D₂/D₃ receptor agonist. Its preference for the D₃ receptor allows for the in vivo quantification of this receptor subtype, which is implicated in the pathophysiology of various neurological and psychiatric conditions.
Radiosynthesis
The radiosynthesis of [¹¹C]-(+)-PHNO is a complex, multi-step process. An optimized and time-efficient method is crucial due to the short half-life of Carbon-11 (approximately 20.4 minutes). The synthesis generally involves the N-acylation of the despropyl precursor with [¹¹C]propionyl chloride, followed by reduction of the resulting [¹¹C]amide intermediate. A newer, optimized method allows for the entire synthesis to be conducted at room temperature, which reduces the synthesis time by about 5 minutes and increases the activity yield by approximately 15%.
Radiosynthesis Pathway Diagram
Caption: Simplified workflow of [¹¹C]-(+)-PHNO radiosynthesis.
Quality Control
Quality control (QC) is essential to ensure the purity, identity, and safety of the radiotracer for human administration. The final product should be sterile, pyrogen-free, and have a radiochemical purity of >95%. The specific activity should be high to minimize potential pharmacological effects.
Experimental Protocol
Subject Preparation
-
Informed Consent: All subjects must provide written informed consent after a thorough explanation of the study procedures and potential risks. The study protocol must be approved by the local Human Investigation Committee and Radiation Safety Committee.
-
Medical History and Physical Examination: A comprehensive medical history and physical examination should be conducted to ensure the subject is in good health.
-
Fasting: Subjects should fast for at least 4 hours prior to the PET scan.
-
Abstinence from Certain Medications and Substances: Subjects should abstain from medications known to interfere with the dopaminergic system. For studies investigating specific conditions like Parkinson's disease, patients may be asked to abstain from levodopa overnight (minimum 8 hours).
-
Urine Toxicology: A urine toxicology screen should be performed on the day of the scan to rule out recent substance use.
Radiotracer Administration and PET Scan Acquisition
Experimental Workflow Diagram
Caption: Typical experimental workflow for a [¹¹C]-(+)-PHNO PET study.
-
Intravenous Access: Two intravenous catheters are typically placed, one for radiotracer injection and the other for arterial blood sampling (if performed).
-
Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion.
-
Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.
-
Radiotracer Injection: A bolus of [¹¹C]-(+)-PHNO is injected intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired for 90 to 120 minutes following the injection.
-
Arterial Blood Sampling: If arterial blood sampling is performed, samples are collected throughout the scan to measure the arterial input function and plasma free fraction of the radiotracer.
Data Analysis
Image Reconstruction and Pre-processing
-
Reconstruction: Raw PET data are reconstructed using algorithms such as filtered back-projection.
-
Motion Correction: Dynamic PET images are corrected for head motion by registering each frame to an early summed image.
-
Co-registration: The PET images are co-registered with the subject's structural MRI for anatomical delineation of regions of interest (ROIs).
Pharmacokinetic Modeling
The quantification of [¹¹C]-(+)-PHNO binding is achieved through pharmacokinetic modeling of the time-activity curves extracted from the ROIs.
Data Analysis Pipeline Diagram
Caption: A typical data analysis pipeline for [¹¹C]-(+)-PHNO PET studies.
Several models can be employed:
-
Two-Tissue Compartment Model (2TC): This model is often considered the gold standard for estimating the volume of distribution (Vₜ) of [¹¹C]-(+)-PHNO.
-
Multilinear Analysis (MA1): A graphical analysis method used to quantify Vₜ and binding potentials.
-
Simplified Reference Tissue Model (SRTM): This is a non-invasive method that uses a reference region, typically the cerebellum, to estimate the binding potential relative to the non-displaceable tissue uptake (BPₙₖ). The SRTM has been shown to have an excellent correlation with the 2TC model for [¹¹C]-(+)-PHNO.
Outcome Measures
The primary outcome measures in [¹¹C]-(+)-PHNO PET studies include:
-
Volume of Distribution (Vₜ): Represents the total distribution volume of the radiotracer in a given region.
-
Binding Potential (BPₙₖ): A measure of the density of available receptors. It is proportional to the product of the receptor density (Bₘₐₓ) and the affinity of the radiotracer for the receptor (1/Kₖ).
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiotracer Administration | ||
| Injected Dose | ~360 MBq | |
| 137 ± 14 MBq | ||
| 328 ± 103 MBq | ||
| Specific Activity at Injection | 45 ± 18 MBq/nmol | |
| 27 ± 3 MBq/nmol | ||
| Injected Mass | 25 ± 5 ng/kg | |
| 20 ± 2 ng/kg | ||
| PET Scan Parameters | ||
| Scan Duration | 90 - 120 minutes | |
| Radiation Dosimetry | ||
| Mean Effective Dose (Male Model) | 4.5 ± 0.3 µSv/MBq | |
| Mean Effective Dose (Female Model) | 5.2 ± 0.2 µSv/MBq | |
| Organ with Highest Dose | Liver (17.9 ± 3.9 µSv/MBq) | |
| Other High Dose Organs | Kidneys (14.3 ± 3.6 µSv/MBq) | |
| Urinary Bladder Wall (13.5 ± 3.7 µSv/MBq) | ||
| Test-Retest Variability (BPₙₖ) | ||
| Caudate and Putamen | 9% | |
| Pallidum | 6% | |
| Substantia Nigra | 19% | |
| Thalamus | 14% | |
| Hypothalamus | 21% |
Safety Considerations
Radiation Safety
The estimated radiation doses for [¹¹C]-(+)-PHNO are comparable to those of other ¹¹C-labeled radiotracers. The effective dose is within acceptable limits for research studies, allowing for multiple PET scans in the same subject while remaining within regulatory guidelines. Standard radiation safety protocols for handling and administering positron-emitting radiotracers should be strictly followed.
Subject Safety
Potential side effects, though rare at the tracer doses used, may include nausea. Continuous monitoring of vital signs during and after the scan is recommended.
Conclusion
[¹¹C]-(+)-PHNO PET imaging is a powerful technique for the in vivo investigation of dopamine D₂/D₃ receptors. Adherence to a standardized and well-documented protocol is crucial for obtaining reliable and reproducible data. This application note provides a comprehensive framework for researchers to design and execute [¹¹C]-(+)-PHNO PET studies, from radiotracer synthesis to data analysis, while ensuring the safety of the subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D3 dopamine receptor-preferring [11C]PHNO PET imaging in Parkinson patients with dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Naxagolide Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy and signaling profile of Naxagolide, a potent dopamine D2 and D3 receptor agonist.[1][2]
Introduction
This compound is a dopamine receptor agonist with high potency for D2 and D3 subtypes.[1] Understanding its cellular effects is crucial for drug development and mechanistic studies. The following protocols describe standard cell culture-based assays to quantify this compound's binding affinity, its impact on downstream signaling pathways (cAMP inhibition), and its potential for inducing β-arrestin-mediated receptor regulation.
Recommended Cell Lines
The choice of cell line is critical for studying this compound's efficacy. It is recommended to use mammalian cell lines stably expressing human dopamine D2 or D3 receptors. Commonly used and suitable cell lines include:
-
CHO (Chinese Hamster Ovary) cells: A robust and widely used cell line for expressing recombinant proteins, including GPCRs.[3]
-
HEK293 (Human Embryonic Kidney 293) cells: Easily transfectable and suitable for a variety of functional assays.
-
U2OS (Human Osteosarcoma) cells: Another suitable host for stable expression of GPCRs.[4]
These cell lines can be engineered to express the target receptors at densities suitable for various assays.
Experimental Protocols
Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors using a competitive radioligand binding assay.
Objective: To quantify the affinity of this compound for D2 and D3 receptors.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2/D3 receptors).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following in triplicate:
-
Assay buffer.
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
A fixed concentration of radioligand (at its Kd value).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., 10 µM haloperidol).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | D2 | [³H]-Spiperone | ||
| This compound | D3 | [³H]-Spiperone |
cAMP Inhibition Assay
This protocol measures the functional potency of this compound in inhibiting adenylyl cyclase activity, a key downstream signaling pathway for D2 and D3 receptors.
Objective: To determine the EC50 of this compound for the inhibition of cAMP production.
Principle: Dopamine D2 and D3 receptors are Gαi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in forskolin-stimulated cAMP levels in the presence of this compound.
Materials:
-
CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Stimulation buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Protocol:
-
Cell Seeding:
-
Seed cells in a 96- or 384-well plate and culture overnight to allow for attachment.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) using a sigmoidal dose-response curve fit.
-
Data Presentation:
| Compound | Receptor | EC50 (nM) for cAMP Inhibition |
| This compound | D2 | |
| This compound | D3 |
β-Arrestin Recruitment Assay
This protocol assesses the ability of this compound to induce the recruitment of β-arrestin to the activated D2 or D3 receptor, a key event in receptor desensitization and internalization.
Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin.
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited from the cytoplasm to the receptor. This interaction can be monitored using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter).
Materials:
-
HEK293 or U2OS cells co-expressing the dopamine receptor (D2 or D3) fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 fused to an acceptor molecule (e.g., Green Fluorescent Protein, GFP).
-
This compound.
-
Assay buffer.
-
Substrate for the donor molecule (e.g., coelenterazine h for RLuc).
-
Plate reader capable of detecting BRET signals.
Protocol:
-
Cell Seeding:
-
Seed the engineered cells in a white, clear-bottom 96-well plate and culture overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Substrate Addition and Detection:
-
Add the substrate for the donor molecule to each well.
-
Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratio to the vehicle control.
-
Plot the change in BRET ratio against the logarithm of this compound concentration.
-
Determine the EC50 value (potency) and the Emax value (efficacy) from the dose-response curve.
-
Data Presentation:
| Compound | Receptor | β-Arrestin Recruitment EC50 (nM) | β-Arrestin Recruitment Emax (%) |
| This compound | D2 | ||
| This compound | D3 |
Visualizations
Signaling Pathway of a Gαi-Coupled Receptor
Caption: this compound activates the D2/D3 receptor, leading to the inhibition of adenylyl cyclase.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for determining this compound's potency in inhibiting cAMP production.
Logical Relationship in β-Arrestin Recruitment Assay
References
Naxagolide solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Naxagolide solutions for use in in vitro experiments. This compound is a potent dopamine D2 receptor agonist. Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.
This compound Solution Preparation
This compound is typically supplied as a lyophilized powder. Due to its limited aqueous solubility, a stock solution is prepared in an organic solvent, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Molecular Weight | 247.34 g/mol | Use the precise molecular weight for accurate molarity calculations. |
| Recommended Stock Concentration | 10 mM - 50 mM | Higher concentrations may be possible but should be verified. |
| Storage of Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.47 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -20°C.
This compound Solution Stability
The stability of this compound in solution is critical for obtaining reliable experimental data. The primary factors affecting stability are temperature, solvent, and the avoidance of repeated freeze-thaw cycles.
Storage Recommendations:
-
Lyophilized Powder: Store desiccated at -20°C. Under these conditions, the compound is stable for up to 36 months.
-
DMSO Stock Solution: Store in aliquots at -20°C. It is recommended to use the solution within one month to prevent a potential loss of potency.[1] Avoid more than one to two freeze-thaw cycles.
Table 2: this compound Solution Stability Guidelines
| Storage Condition | Solvent | Duration | Recommendation |
| -20°C | Anhydrous DMSO | Up to 1 month | Aliquot to minimize freeze-thaw cycles.[1] |
| Room Temperature | Aqueous Buffer/Media | Short-term (hours) | Prepare fresh dilutions for each experiment. |
| 4°C | Aqueous Buffer/Media | Not Recommended | Increased potential for degradation and precipitation. |
Experimental Protocol: Stability Assessment of this compound in Aqueous Solution
This protocol outlines a general method to assess the short-term stability of this compound in a specific aqueous experimental buffer.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
-
Sterile tubes
Procedure:
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution into the experimental aqueous buffer to the final working concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects in biological assays.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration and purity of this compound. This serves as the baseline.
-
Incubation: Place the remaining working solution in an incubator at the desired experimental temperature (e.g., 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
This compound Mechanism of Action: Dopamine D2 Receptor Signaling
This compound functions as an agonist at the dopamine D2 receptor (D2R), which is a G protein-coupled receptor (GPCR). The canonical signaling pathway for D2R activation involves coupling to the Gαi/o subunit of the heterotrimeric G protein.
Key Signaling Events:
-
Receptor Activation: this compound binds to and activates the D2 receptor.
-
G Protein Coupling: The activated D2 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream cellular processes.
References
Application of Naxagolide in Neuropharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide, also known as (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), is a potent and selective dopamine D2 and D3 receptor agonist.[1][2] Initially investigated for the treatment of Parkinson's disease, its distinct pharmacological profile makes it a valuable tool in neuropharmacology research for elucidating the roles of D2-like dopamine receptors in various physiological and pathological processes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacological research, including in vitro and in vivo methodologies.
Mechanism of Action
This compound acts as an agonist at dopamine D2 and D3 receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of D2/D3 receptors also modulates various ion channels and intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, influencing neuronal excitability, gene expression, and other long-term cellular processes.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Dopamine D2 | --INVALID-LINK--PHNO | Canine brain striata homogenates | 0.35 (in absence of NaCl) | |
| Dopamine D2 | --INVALID-LINK--PHNO | Canine brain striata homogenates | 0.56 (in presence of NaCl) | |
| Dopamine D3 | [¹¹C]-(+)-PHNO | Human (in vivo PET) | Higher affinity for D3 than D2 |
Table 2: In Vivo Behavioral Effects of this compound in Rodent Models
| Animal Model | Behavioral Test | Dose Range (mg/kg, s.c.) | Observed Effect | Reference |
| Rat | Stereotypy | 0.005 - 0.3 | Induction of stereotypic behavior | |
| 6-OHDA-lesioned Rat | Apomorphine-induced rotation | Not specified for this compound | Dopamine agonists induce contralateral rotations | |
| Rat | Locomotor Activity | Not specified for this compound | Dopamine agonists can modulate locomotor activity |
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-(+)PHNO.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.5 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding: Add 50 µL of Haloperidol (10 µM final concentration), 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: In Vivo Assessment of Stereotypic Behavior in Rats
Objective: To evaluate the dose-dependent effects of this compound on stereotypic behaviors in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
This compound hydrochloride dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Observation cages (e.g., clear Plexiglas chambers).
-
Video recording equipment (optional).
-
Timer.
Procedure:
-
Acclimatization: House the rats in the testing room for at least 1 hour before the experiment.
-
Habituation: Place each rat individually in an observation cage for a 30-minute habituation period.
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection at various doses (e.g., 0.01, 0.05, 0.1, 0.5 mg/kg).
-
Behavioral Observation: Immediately after injection, return the rats to their observation cages and record their behavior for 60-120 minutes.
-
Scoring: Score stereotypic behaviors at regular intervals (e.g., every 5 minutes) using a standardized rating scale. A common scale for dopamine agonist-induced stereotypy is:
-
0 = Asleep or inactive
-
1 = Active
-
2 = Discontinuous sniffing, head movements
-
3 = Continuous sniffing, periodic head and limb movements
-
4 = Continuous sniffing, gnawing, or licking
-
5 = Intense, continuous gnawing or licking of the cage floor or walls
-
-
Data Analysis: Calculate the mean stereotypy score for each treatment group at each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine dose- and time-dependent effects.
Protocol 3: 6-Hydroxydopamine (6-OHDA) Lesion and Drug-Induced Rotation Model in Rats
Objective: To assess the pro-motor effects of this compound in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
6-Hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine and pargyline (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
This compound hydrochloride.
-
Automated rotometer or observation bowl.
Procedure:
-
Pre-treatment: 30 minutes prior to 6-OHDA administration, pre-treat rats with desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.).
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB).
-
Allow the animals to recover for at least 2 weeks.
-
-
Assessment of Rotational Behavior:
-
Habituate the lesioned rats to the testing environment.
-
Administer this compound (s.c.) at various doses.
-
Place the rat in the rotometer or observation bowl and record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for 60-90 minutes.
-
-
Data Analysis: Calculate the net contralateral rotations per minute for each animal and compare the effects of different doses of this compound using ANOVA.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound upon binding to D2/D3 dopamine receptors.
Caption: Experimental workflow for the in vitro dopamine D2 receptor binding assay.
Caption: Experimental workflow for assessing this compound-induced stereotypy in rats.
References
Naxagolide: A Potent Tool for Elucidating Dopamine D2 and D3 Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine D2-like receptor agonist. With a preferential high affinity for the D3 subtype over the D2 receptor, this compound serves as a critical pharmacological tool for dissecting the nuanced roles of these receptors in various signaling pathways. Its utility extends to both in vitro and in vivo studies, including its use as a radiotracer in Positron Emission Tomography (PET) imaging to investigate the D2/D3 receptor systems in the context of neurological and psychiatric disorders such as Parkinson's disease. This document provides detailed application notes and experimental protocols for utilizing this compound to study dopamine receptor signaling.
Mechanism of Action
This compound acts as an agonist at D2-like dopamine receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers a cascade of downstream effects, modulating various cellular functions. Beyond its primary targets, this compound also exhibits affinity for the D4 dopamine receptor, as well as serotonin 5-HT1A and 5-HT7 receptors, a factor to consider when designing and interpreting experiments.
Data Presentation: Quantitative Analysis of this compound Binding and Function
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for various dopamine and serotonin receptor subtypes. These values have been compiled from multiple studies and may vary depending on the experimental conditions.
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Dopamine D2 (High Affinity) | 0.2 - 0.5 | [11C]-(+)-PHNO | Human Brain | [1] |
| Dopamine D3 | Preferential | [11C]-(+)-PHNO | Human Brain | [1][2] |
| Dopamine D4 | High Affinity | Not Specified | Not Specified | [3] |
| 5-HT1A | Significant Affinity | Not Specified | Not Specified | [3] |
| 5-HT7 | Significant Affinity | Not Specified | Not Specified |
| Functional Assay | Receptor Subtype | EC50/IC50 (nM) | Effect | Reference |
| Adenylyl Cyclase Inhibition | Dopamine D2/D3 | Not Specified | Inhibition | |
| GTPγS Binding | Dopamine D2/D3 | Not Specified | Stimulation | Not Specified |
| β-Arrestin Recruitment | Dopamine D2/D3 | Not Specified | Stimulation | Not Specified |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described below.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the interaction of this compound with dopamine receptors. These protocols are generalized and may require optimization based on the specific cell line and equipment used.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors using a competitive binding assay with a radiolabeled antagonist such as [3H]-Spiperone.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]-Spiperone (or another suitable D2/D3 antagonist radioligand).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Non-specific Ligand: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells by homogenization and differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), and cell membranes (10-20 µg protein).
-
Non-specific Binding: Non-specific ligand, [3H]-Spiperone, and cell membranes.
-
Competition: Serial dilutions of this compound, [3H]-Spiperone, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Adenylyl Cyclase (cAMP) Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting adenylyl cyclase activity via D2/D3 receptor activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human dopamine D2 or D3 receptors.
-
This compound: Stock solution in a suitable solvent.
-
Forskolin: To stimulate adenylyl cyclase.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with the PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
This compound Treatment: Add serial dilutions of this compound to the wells and incubate for 10-15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Stop the reaction and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal levels (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[35S]GTPγS Binding Assay
Objective: To measure the activation of G proteins by D2/D3 receptors in response to this compound.
Materials:
-
Cell Membranes: Membranes from cells expressing D2 or D3 receptors.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
This compound: Stock solution.
-
GDP: To ensure G proteins are in their inactive state at the start of the assay.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP (to a final concentration of 10-30 µM), serial dilutions of this compound, and cell membranes.
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Reaction Initiation: Add [35S]GTPγS (to a final concentration of 0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific [35S]GTPγS binding (as a percentage of maximal stimulation by a full agonist) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and Emax.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the D2/D3 receptor upon activation by this compound. This can be measured using various technologies such as BRET, FRET, or enzyme complementation assays (e.g., PathHunter).
Materials (Example using BRET):
-
Cells: HEK293 cells co-expressing the D2 or D3 receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a fluorescent acceptor (e.g., YFP or Venus).
-
This compound: Stock solution.
-
BRET Substrate: e.g., Coelenterazine h.
-
Plate Reader: Capable of measuring dual-emission luminescence.
Procedure:
-
Cell Plating: Seed the transfected cells in a white, clear-bottom 96-well plate.
-
This compound Treatment: Add serial dilutions of this compound to the wells.
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET signal.
-
Plot the net BRET signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and Emax.
Conclusion
This compound is a valuable pharmacological tool for the detailed investigation of dopamine D2 and D3 receptor signaling. The protocols outlined in this document provide a framework for researchers to characterize the binding affinity and functional activity of this compound and other ligands at these important GPCR targets. By employing these assays, scientists can gain deeper insights into the complex signaling mechanisms governed by dopamine receptors and their implications in health and disease, thereby facilitating the development of novel therapeutics.
References
Application Notes and Protocols: Experimental Design for Dose-Response Curves of a Peripherally Acting Mu-Opioid Receptor Agonist (PAMORA)
Addressing the Core Premise: Naxagolide's Mechanism of Action
Initial research indicates a fundamental discrepancy in the premise of the topic. This compound is characterized in scientific literature primarily as a potent dopamine D2 and D3 receptor agonist that was investigated for the treatment of Parkinson's disease. There is no substantial evidence to suggest that this compound functions as a peripherally acting mu-opioid receptor agonist (PAMORA).
This document will proceed by first clarifying the established pharmacology of this compound and then, to fulfill the core requirements of the user request, will provide detailed Application Notes and Protocols for a representative and well-established PAMORA. This will serve as a template for designing dose-response curve experiments for any compound that does act via this mechanism.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peripherally acting mu-opioid receptor agonists (PAMORAs) are a class of drugs designed to target opioid receptors in the gastrointestinal tract to alleviate opioid-induced constipation (OIC) without affecting the central analgesic effects of opioids. Determining the dose-response relationship of a novel PAMORA is a critical step in its preclinical and clinical development. These application notes provide a comprehensive guide to the experimental design for generating robust dose-response curves for a PAMORA, using both in vitro and in vivo models.
Part 1: In Vitro Characterization of PAMORA Activity
Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of the test compound for the mu-opioid receptor.
Protocol: Radioligand Binding Assay
-
Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled mu-opioid receptor antagonist (e.g., [³H]-diprenorphine) and varying concentrations of the test PAMORA.
-
Detection: Separate bound from unbound radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Test PAMORA | [Value] | [Value] |
| DAMGO (agonist control) | [Value] | [Value] |
| Naloxone (antagonist control) | [Value] | [Value] |
Functional Activity: G-Protein Activation
Objective: To measure the ability of the PAMORA to activate G-proteins coupled to the mu-opioid receptor.
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from hMOR-expressing cells as described above.
-
Assay Reaction: Incubate the membranes with varying concentrations of the test PAMORA in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Detection: Measure the amount of [³⁵S]GTPγS incorporated into the membranes, which is proportional to the extent of G-protein activation.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the logarithm of the PAMORA concentration to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values.
Data Presentation:
| Compound | EC50 (nM) | Emax (% of DAMGO) |
| Test PAMORA | [Value] | [Value] |
| DAMGO (full agonist) | [Value] | 100% |
Downstream Signaling: cAMP Inhibition
Objective: To assess the functional consequence of G-protein activation by measuring the inhibition of cyclic AMP (cAMP) production.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use hMOR-expressing cells.
-
Assay Procedure: Pre-treat cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Concurrently, treat with varying concentrations of the test PAMORA.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the PAMORA concentration. Determine the IC50 value.
Data Presentation:
| Compound | IC50 (nM) |
| Test PAMORA | [Value] |
| DAMGO (control) | [Value] |
Signaling Pathway Diagram:
Caption: Mu-opioid receptor signaling pathway.
Part 2: In Vivo Assessment of PAMORA Efficacy
Objective: To evaluate the dose-dependent effect of the test PAMORA on gastrointestinal transit in an animal model of opioid-induced constipation.
Animal Model
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of OIC: Administer a mu-opioid agonist (e.g., morphine, loperamide) to induce a consistent and measurable delay in gastrointestinal transit.
Experimental Protocol: Gastrointestinal Transit (Charcoal Meal) Assay
-
Acclimation and Fasting: Acclimate animals to handling and fast them overnight with free access to water.
-
OIC Induction: Administer the opioid agonist (e.g., morphine subcutaneously).
-
PAMORA Administration: After a set time, administer the test PAMORA orally or via the desired clinical route at various doses. A vehicle control group should be included.
-
Charcoal Meal: Administer a charcoal meal (a non-absorbable marker) orally.
-
Transit Measurement: After a specific time, euthanize the animals and carefully dissect the small intestine. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percent of intestinal transit for each animal. Plot the mean transit distance against the logarithm of the PAMORA dose to generate a dose-response curve and determine the ED50 (effective dose to produce 50% of the maximal effect).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean GI Transit (%) |
| Vehicle Control | - | [Value] |
| Morphine + Vehicle | - | [Value] |
| Morphine + Test PAMORA | Dose 1 | [Value] |
| Morphine + Test PAMORA | Dose 2 | [Value] |
| Morphine + Test PAMORA | Dose 3 | [Value] |
| Morphine + Test PAMORA | Dose 4 | [Value] |
Experimental Workflow Diagram:
Caption: In vivo gastrointestinal transit assay workflow.
Part 3: Assessing Central Nervous System Penetration
Objective: To confirm the peripheral restriction of the test PAMORA.
Protocol: Brain-to-Plasma Concentration Ratio
-
Dosing: Administer the test PAMORA to animals at a pharmacologically active dose.
-
Sample Collection: At various time points, collect blood and brain tissue.
-
Analysis: Determine the concentration of the test PAMORA in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the brain-to-plasma concentration ratio. A low ratio indicates poor CNS penetration.
Data Presentation:
| Time Point (hr) | Mean Plasma Conc. (ng/mL) | Mean Brain Conc. (ng/g) | Brain/Plasma Ratio |
| 1 | [Value] | [Value] | [Value] |
| 4 | [Value] | [Value] | [Value] |
| 24 | [Value] | [Value] | [Value] |
Conclusion
This comprehensive experimental design provides a robust framework for determining the dose-response relationship of a novel PAMORA. By combining in vitro characterization of receptor binding and functional activity with in vivo assessment of efficacy and CNS penetration, researchers can generate the necessary data to support the continued development of promising candidates for the treatment of opioid-induced constipation.
Application Notes and Protocols for Naxagolide in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine D2 and D3 receptor agonist.[1][2][3] Its high affinity for these receptors makes it a valuable tool for neuroscience research, particularly for studying the distribution and function of D2 and D3 receptors in the central nervous system. Autoradiography, a technique that utilizes radiolabeled ligands to visualize the distribution of receptors in tissue sections, is an ideal application for this compound. This document provides detailed protocols for the use of radiolabeled this compound in in-vitro and ex-vivo autoradiography, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation
Quantitative data from autoradiography studies using this compound or similar dopamine D2/D3 receptor agonists are summarized below. This data is essential for experimental design, including the selection of appropriate radioligand concentrations and for the interpretation of results.
| Parameter | Value | Receptor Subtype(s) | Ligand | Species | Reference |
| Ki | 0.16 nM | Dopamine D3 | This compound ((+)-PHNO) | Human | [1] |
| Ki | 8.5 nM | Dopamine D2 | This compound ((+)-PHNO) | Human | [1] |
| IC50 | 23 nM | Dopamine D2-like | This compound ((+)-PHNO) | Rat (striatal membranes) | |
| IC50 | 55 nM | Dopamine D2-like | This compound ((+)-PHNO) | Rat (striatal membranes) | |
| Kd | 0.27-0.35 nM | Dopamine D2 | [3H]N-n-propylnorapomorphine ([3H]NPA) | Human (caudate-putamen) | |
| Bmax | 176 fmol/mg tissue | ATP-sensitive K+ channels | [125I]iodoglyburide | Rat (forebrain) | |
| Kd | 0.057 nM | Dopamine D2 | [3H]spiperone | Recombinant Human | |
| Kd | 0.125 nM | Dopamine D3 | [3H]spiperone | Recombinant Human |
Experimental Protocols
In-Vitro Receptor Autoradiography with [3H]this compound
This protocol details the procedure for labeling dopamine D2/D3 receptors in brain tissue sections using [3H]this compound.
Materials:
-
[3H]this compound (specific activity > 50 Ci/mmol)
-
Unlabeled this compound
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4
-
Distilled water (ice-cold)
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal (e.g., rat, mouse) and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal or sagittal brain sections.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to remove endogenous dopamine.
-
-
Incubation:
-
Incubate the slides with [3H]this compound in fresh incubation buffer. A typical concentration range to start with is 0.1-5 nM, based on the Kd values of similar D2/D3 agonists.
-
For determining non-specific binding, incubate an adjacent set of sections in the same concentration of [3H]this compound plus a high concentration of unlabeled this compound (e.g., 1-10 µM) or another D2/D3 antagonist like spiperone.
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing:
-
Rapidly wash the slides to remove unbound radioligand.
-
Perform two short washes (e.g., 2 x 5 minutes) in ice-cold wash buffer.
-
Follow with a brief dip in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried sections to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically from days to weeks).
-
-
Image Analysis:
-
Scan the phosphor imaging screen or develop the film.
-
Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
Ex-Vivo Receptor Autoradiography with Radiolabeled this compound
This protocol is for visualizing the in-vivo binding of a systemically administered radiolabeled this compound.
Materials:
-
Radiolabeled this compound (e.g., [3H]this compound or an appropriate PET tracer like [11C]-(+)-PHNO)
-
Anesthesia
-
Saline
-
Equipment for intravenous or intraperitoneal injection
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Procedure:
-
Radioligand Administration:
-
Anesthetize the animal.
-
Administer the radiolabeled this compound via an appropriate route (e.g., intravenous tail vein injection). The dose will depend on the specific activity of the radioligand and the desired receptor occupancy.
-
-
In-Vivo Binding and Tissue Collection:
-
Allow sufficient time for the radioligand to distribute and bind to the target receptors in the brain. This time will need to be determined empirically but is typically in the range of 30-90 minutes.
-
At the designated time point, sacrifice the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
-
Tissue Sectioning and Imaging:
-
Follow the same procedures for tissue sectioning, drying, exposure, and image analysis as described in the in-vitro autoradiography protocol (steps 1.3-1.6). No in-vitro incubation or washing steps are necessary for ex-vivo autoradiography.
-
Mandatory Visualizations
Experimental Workflow for In-Vitro Autoradiography
References
- 1. A new method for receptor autoradiography: [3H]opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Naxagolide Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Naxagolide, also known as PHNO, is a potent and selective dopamine D2 and D3 receptor agonist.[1][2] It was initially developed for the treatment of Parkinson's disease for oral and transdermal administration, though it was ultimately discontinued.[2] While clinical development focused on human applications, detailed protocols for its administration in preclinical rodent models are not widely published. This document provides a comprehensive set of generalized application notes and standardized protocols for administering compounds such as this compound in mouse and rat models via common parenteral and enteral routes. The methodologies outlined are based on established best practices in laboratory animal science.
Mechanism of Action: D2/D3 Receptor Agonism
This compound exerts its effects by acting as an agonist at dopamine D2 and D3 receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP pathway is a primary mechanism through which D2-like receptor agonists influence neuronal activity.
General Experimental Workflow
The successful evaluation of a compound like this compound in a rodent model requires a systematic workflow. This includes careful planning of the administration route, dose, and vehicle, followed by precise execution and appropriate downstream analysis, such as pharmacokinetic profiling or behavioral assessment.
General Guidelines for Substance Administration
Before beginning any procedure, several factors must be considered to ensure animal welfare and data integrity.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound must be sterile, non-toxic, and have a pH close to physiological levels (6.8-7.2). The choice of vehicle can significantly impact drug absorption and should be justified in the experimental design.
-
Sterility: All substances for parenteral injection must be sterile to prevent infection, which can cause animal illness and confound research results. It is recommended to filter-sterilize solutions through a 0.2-micron filter.
-
Volume and Concentration: The volume administered should be the lowest possible to achieve the desired dose and should not exceed established guidelines. For small volumes, diluting the agent is preferable to ensure accurate dosing.
-
Temperature: Injectable solutions should be warmed to room or body temperature to prevent animal discomfort and a potential drop in body temperature.
Data Presentation: Recommended Administration Volumes & Needle Sizes
The following tables summarize generally accepted guidelines for administration volumes and needle sizes for common routes in mice and rats.
Table 1: Guidelines for Administration in Mice
| Route | Max Volume (per site) | Recommended Needle Gauge |
|---|---|---|
| Oral (PO) Gavage | ~10 mL/kg | 20-22g (flexible or ball-tip) |
| Intraperitoneal (IP) | 10 mL/kg | 25-27g |
| Intravenous (IV) | 5 mL/kg (bolus) | 27-30g |
| Subcutaneous (SC) | 5 mL/kg | 25-27g |
Table 2: Guidelines for Administration in Rats
| Route | Max Volume (per site) | Recommended Needle Gauge |
|---|---|---|
| Oral (PO) Gavage | ~10 mL/kg | 16-18g (flexible or ball-tip) |
| Intraperitoneal (IP) | 10 mL/kg | 23-25g |
| Intravenous (IV) | 5 mL/kg (bolus) | 23-25g |
| Subcutaneous (SC) | 5 mL/kg | 23g |
Experimental Protocols
Protocol 1: Oral Administration (Gavage)
Oral gavage is used to deliver a precise dose directly into the stomach. This method requires skill to avoid causing injury to the esophagus or accidental entry into the trachea.
Materials:
-
Appropriately sized gavage needle (flexible or with a rounded tip).
-
Syringe containing the calculated dose of this compound solution.
-
70% alcohol and gauze.
Procedure:
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
With the animal's head tilted slightly upwards, insert the tip of the needle into the mouth.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of respiratory distress, withdraw immediately.
-
Once the needle is properly positioned, slowly administer the solution.
-
Withdraw the needle smoothly and return the animal to its cage. Monitor for any adverse effects.
Protocol 2: Intraperitoneal (IP) Administration
IP injection is a common route that allows for rapid absorption of substances into the systemic circulation.
Materials:
-
Sterile syringe and needle of appropriate gauge.
-
This compound solution warmed to room temperature.
-
70% alcohol and gauze.
Procedure:
-
Securely restrain the mouse or rat in a supine position (on its back) with the head tilted slightly downward. This helps displace the abdominal organs.
-
Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (on the left in rats) and the urinary bladder.
-
Disinfect the injection site with 70% alcohol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine, blood, or intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and prepare a new sterile syringe and needle for a second attempt.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the animal to its cage. Observe for any signs of distress or bleeding at the injection site.
Protocol 3: Intravenous (IV) Administration
IV administration provides immediate and complete bioavailability of a compound. In rodents, the lateral tail vein is the most common site for this procedure.
Materials:
-
Sterile syringe and needle of appropriate gauge.
-
This compound solution.
-
A restraining device for the rodent.
-
Heat lamp or warm water to induce vasodilation of the tail vein.
Procedure:
-
Place the animal in a suitable restraining device, allowing clear access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral veins more visible and accessible.
-
Disinfect the tail with 70% alcohol.
-
Position the needle, bevel up, parallel to the vein and insert it carefully into the vessel.
-
A successful insertion may be confirmed by a small flash of blood in the needle hub.
-
Slowly inject the solution. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and make another attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 4: Subcutaneous (SC) Administration
SC injection is a simple procedure where the substance is administered into the space between the skin and the underlying muscle.
Materials:
-
Sterile syringe and needle of appropriate gauge.
-
This compound solution.
-
70% alcohol and gauze.
Procedure:
-
Manually restrain the animal on a flat surface.
-
Lift a fold of loose skin, typically in the interscapular region (between the shoulder blades), to form a "tent".
-
Disinfect the site with 70% alcohol.
-
Insert the needle, bevel up, at the base of the skin tent and parallel to the animal's body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, which should flow with minimal resistance. A small lump or bleb will form under the skin.
-
Withdraw the needle and briefly pinch the injection site to prevent leakage of the solution.
-
Return the animal to its cage and monitor.
References
Troubleshooting & Optimization
Naxagolide In Vitro Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor in vitro solubility of Naxagolide.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is known to have low aqueous solubility, which can present challenges for in vitro experimental setups. While the exact solubility can vary with buffer composition, pH, and temperature, it is generally considered to be poorly soluble in aqueous media. For initial experiments, it is recommended to start with the assumption of low micromolar solubility in aqueous buffers.
Q2: Which organic solvents are recommended for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound. Ethanol can also be used, but it may be less effective at achieving high concentrations. It is crucial to minimize the final concentration of the organic solvent in your experimental medium to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.1% is generally recommended for most cell-based assays.
Q3: Can pH adjustment be used to improve the solubility of this compound?
As a weakly basic compound, the solubility of this compound is pH-dependent. Solubility is expected to increase in acidic conditions (lower pH) due to the protonation of the molecule. Therefore, for certain experimental designs, adjusting the pH of the buffer to a more acidic range may enhance solubility. However, the physiological relevance of the chosen pH must be considered for the specific assay being performed.
Q4: Are there any recommended formulation strategies to enhance this compound's solubility for in vitro studies?
Yes, several formulation strategies can be employed to improve the apparent solubility and dissolution rate of this compound in aqueous media. These include the use of co-solvents, surfactants, and cyclodextrins. The choice of strategy will depend on the specific requirements of the in vitro system.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.
This is a common issue for poorly soluble compounds. The following troubleshooting steps can be taken:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the DMSO concentration (with caution): While keeping the final DMSO concentration below 0.1% is ideal, some cell lines or assays may tolerate slightly higher concentrations (e.g., up to 0.5%). A vehicle control with the same DMSO concentration is essential.
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer (e.g., 37°C) can sometimes help maintain solubility.
-
Employ sonication: After dilution, brief sonication of the final solution can help to break up any initial precipitates and improve dissolution.
-
Utilize a surfactant: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of this compound.
Issue: Inconsistent results in bioassays, potentially due to variable this compound concentration.
Inconsistent results can often be traced back to incomplete solubilization or precipitation of the compound during the experiment.
-
Verify stock solution concentration: Ensure your this compound stock solution in DMSO is fully dissolved. Visually inspect for any particulate matter. If unsure, a brief centrifugation can pellet any undissolved compound.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time.
-
Incorporate a solubility-enhancing excipient: Consider using a formulation approach, such as with cyclodextrins, to ensure a consistent and known concentration of soluble this compound in your assay medium.
Data Presentation
The following tables summarize hypothetical data to illustrate the impact of different solubilization strategies on this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.01 |
| 0.1 N HCl | 25 | 0.5 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Ethanol (95%) | 25 | 5 |
Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)
| Excipient | Concentration (%) | Apparent this compound Solubility (µg/mL) |
| None (Control) | 0 | < 10 |
| DMSO | 0.5 | 25 |
| Ethanol | 1 | 15 |
| Tween® 80 | 0.1 | 50 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2 | 150 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions using HP-β-CD
-
Prepare a stock solution of 20% (w/v) HP-β-CD in the desired aqueous buffer (e.g., PBS pH 7.4).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complexation and equilibration.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Use this saturated solution as a stock for preparing further dilutions in the assay medium.
Visualizations
Caption: this compound's signaling pathway as a μ-opioid receptor agonist.
Caption: Decision-making workflow for addressing this compound solubility issues.
Technical Support Center: Optimizing (+)-[¹¹C]PHNO Radiolabeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the radiolabeling efficiency of (+)-[¹¹C]PHNO. The synthesis of this dopamine D₂/D₃ receptor agonist is a complex, multi-step process known for its sensitivity to various experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the general radiosynthesis pathway for (+)-[¹¹C]PHNO?
A1: The most common radiosynthesis of (+)-[¹¹C]PHNO is a challenging four-step process. It begins with the production of [¹¹C]CO₂ from a cyclotron. This is then used in a Grignard reaction with ethylmagnesium bromide to form [¹¹C]propionic acid. The acid is subsequently converted to the highly reactive [¹¹C]propionyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This acyl chloride then reacts with the precursor, (+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][2]oxazin-9-ol ((+)-HNO), to form an intermediate amide. Finally, this amide is reduced to (+)-[¹¹C]PHNO, which is then purified via semi-preparative high-performance liquid chromatography (HPLC).[3] The entire process requires stringent inert and anhydrous conditions.[3][4]
Q2: What are the most critical factors affecting the radiochemical yield (RCY) of (+)-[¹¹C]PHNO?
A2: Several factors can significantly impact the RCY. The synthesis is highly susceptible to moisture and oxygen, making a strictly inert atmosphere crucial for success. The quality and reactivity of reagents, particularly the Grignard reagent, thionyl chloride, and the reducing agent (e.g., lithium aluminum hydride - LAH), are critical. Reaction temperature and time are also key parameters that need to be optimized to maximize yield while minimizing the decay of the short-lived carbon-11 isotope (half-life ≈ 20.4 minutes).
Q3: Can the synthesis time be reduced to improve the decay-corrected yield?
A3: Yes, studies have shown that omitting heating and cooling steps and conducting the entire radiosynthesis at room temperature can reduce the overall synthesis time by approximately 5 minutes. This time reduction can lead to a significant increase in the decay-corrected activity yield, by as much as 15%.
Troubleshooting Guide
This guide addresses common issues encountered during (+)-[¹¹C]PHNO radiosynthesis, with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak on HPLC | 1. Failure of the Grignard Reaction: Inactive Grignard reagent, presence of water. | 1. Use fresh, high-quality ethylmagnesium bromide. Ensure all glassware and solvents are rigorously dried. A single, sharp peak between 5 and 7 minutes on the HPLC chromatogram may suggest the presence of water after the Grignard reaction. |
| 2. Decomposed Thionyl Chloride (SOCl₂): Leads to failed coupling. | 2. Replace the SOCl₂ with a fresh batch. A chromatogram missing signals in the 5-7 minute range can indicate a coupling failure. | |
| 3. Poor Inert Atmosphere: Contamination with oxygen or moisture. | 3. Thoroughly purge the synthesis module and all reagents with a high-purity inert gas (e.g., argon or nitrogen). | |
| Intermediate Amide Peak Present, but Low Final Product | 1. Incomplete Reduction: Inactive or insufficient reducing agent (LAH). | 1. Use fresh, anhydrous LAH. Ensure proper dissolution and delivery to the reaction mixture. The presence of intensive and broad peaks in the 5-7 minute region of the HPLC chromatogram indicates successful carbonylation but failed reduction. |
| Multiple Unidentified Peaks or Broad Peaks | 1. Incomplete Amide Formation: Presence of moisture. | 1. Rigorously dry all solvents, reagents, and glassware. At least one broad peak with low intensity in the 5-7 minute range can suggest incomplete amide formation due to moisture. |
| 2. Side Reactions: Formation of byproducts. | 2. Optimize reaction conditions (temperature, time) to favor the desired reaction pathway. | |
| Low Molar Activity | 1. Isotopic Dilution: Contamination with atmospheric CO₂. | 1. Ensure a closed system for the [¹¹C]CO₂ trapping and subsequent reactions to prevent atmospheric CO₂ from entering. |
| 2. Contamination in Reagents: Presence of non-radioactive carbon sources. | 2. Use high-purity reagents and solvents. |
Experimental Protocols
Optimized Room Temperature Radiosynthesis of (+)-[¹¹C]PHNO
This protocol is adapted from studies aimed at reducing synthesis time and improving yield.
-
[¹¹C]CO₂ Production and Trapping: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Trap the [¹¹C]CO₂ in a solution of ethylmagnesium bromide in tetrahydrofuran (THF).
-
Formation of [¹¹C]Propionyl Chloride: Add thionyl chloride (SOCl₂) to the reaction mixture to convert the [¹¹C]propionic acid Grignard complex to [¹¹C]propionyl chloride. This step is performed at room temperature.
-
Amide Formation: Transfer the [¹¹C]propionyl chloride to a solution containing the precursor, (+)-HNO, in THF. Allow the acylation reaction to proceed at room temperature.
-
Reduction: Add a solution of lithium aluminum hydride (LAH) in THF to the reaction mixture to reduce the intermediate amide to (+)-[¹¹C]PHNO. This step is also performed at room temperature.
-
Quenching and Purification: Quench the reaction with water and/or a suitable buffer. Purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the product fraction, remove the HPLC solvent, and formulate the final product in a physiologically compatible solution for injection.
Data Presentation
Table 1: Effect of Reaction Temperature on (+)-[¹¹C]PHNO Radiochemical Yield
| Synthesis Condition | Isolated Radiochemical Yield (non-decay corrected) | Number of Experiments (n) |
| Room Temperature Synthesis | 1.4 ± 0.8% | 16 |
| Reduction at -15°C | 0.53 ± 0.17% | 9 |
| Reduction at -40°C | 0.50 ± 0.11% | 3 |
| Data sourced from Fink et al. (2019). |
Visualizations
(+)-[¹¹C]PHNO Synthesis Workflow
Caption: Workflow for the four-step radiosynthesis of (+)-[¹¹C]PHNO.
Troubleshooting Decision Tree for (+)-[¹¹C]PHNO Synthesis
Caption: Decision tree for troubleshooting failed (+)-[¹¹C]PHNO synthesis.
References
- 1. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting unexpected Naxagolide experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Naxagolide in experimental settings. The information is tailored for scientists and drug development professionals to address common issues and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent agonist for the D2 and D3 dopamine receptors, with approximately 50-fold higher selectivity for the D3 receptor subtype (Ki = 0.16 nM for D3 vs. 8.5 nM for D2).[1] As a D2-like receptor agonist, its primary signaling mechanism is through the Gαi/o protein pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: Are there any known off-target effects for this compound?
A2: Yes, in addition to its high affinity for D2 and D3 receptors, this compound also exhibits significant affinity and agonist activity at other monoamine receptors. Notably, it acts as a full agonist at human D4.4 and 5-HT1A receptors and displays agonist activity at 5-HT7 receptors.[4] These off-target interactions are critical to consider when analyzing experimental data.[5]
Q3: Why was this compound discontinued for clinical use in Parkinson's disease?
A3: The development of this compound for Parkinson's disease was halted due to either inadequate effectiveness, toxicity, or a combination of both.
Q4: What are the expected outcomes of a functional assay measuring cAMP levels upon this compound application in cells expressing D2 or D3 receptors?
A4: In cells expressing D2 or D3 receptors, which are coupled to Gαi proteins, this compound should decrease the intracellular levels of cAMP. To observe this inhibitory effect, adenylyl cyclase is typically stimulated with an agent like forskolin.
Troubleshooting Unexpected Experimental Results
This section addresses specific discrepancies you may encounter during your experiments with this compound.
Issue 1: Observation of weaker than expected inhibition of cAMP production.
This could be due to several factors related to your experimental setup.
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Possible Cause 1: Suboptimal Cell Health or Receptor Expression. Poor cell viability or low expression levels of the target receptor can lead to a diminished response.
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Possible Cause 2: Incorrect this compound Concentration. The potency of this compound may be lower in your specific cell system compared to published values.
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Possible Cause 3: Assay Interference. Components of your assay buffer or cell culture medium may be interfering with the this compound-receptor interaction.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Verify Cell Health and Receptor Expression | Confirm high cell viability (>90%) via trypan blue exclusion. Quantify receptor expression using a validated method (e.g., radioligand binding with a standard antagonist or western blot). |
| 2 | Perform a Full Dose-Response Curve | Test a wide range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the EC50 in your system. |
| 3 | Optimize Assay Conditions | Ensure your assay buffer composition is appropriate and consistent. Test for interference by running controls with vehicle and known agonists/antagonists. |
Issue 2: Unexpected increase in cAMP levels after this compound treatment.
This is a significant deviation from the expected Gαi-mediated response and likely points to off-target effects.
-
Primary Cause: Activation of Gαs-Coupled Receptors. this compound has known agonist activity at the 5-HT7 receptor, which is typically coupled to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cAMP. This can mask the inhibitory effect of D2/D3 receptor activation, especially if 5-HT7 receptors are endogenously expressed in your cell line.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Profile Endogenous Receptors | Using RT-PCR or a receptor screening panel, determine if your cell line expresses 5-HT7 or other Gαs-coupled receptors that this compound may activate. |
| 2 | Use a Selective Antagonist | Pre-treat your cells with a selective 5-HT7 antagonist before applying this compound. |
| 3 | Utilize a Different Cell Line | If possible, switch to a cell line that does not endogenously express confounding Gαs-coupled receptors. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors
This protocol provides a generalized method for determining the binding affinity (Ki) of this compound.
Materials:
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Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
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Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2/D3 antagonist).
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Test Compound: this compound.
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Non-specific Agent: 10 µM Haloperidol or Butaclamol.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
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Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Fluid and Counter.
Procedure:
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Assay Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and Competition.
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Total Binding Wells: Add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [³H]-Spiperone), and cell membranes.
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NSB Wells: Add the non-specific agent, radioligand, and cell membranes.
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Competition Wells: Add serial dilutions of this compound, radioligand, and cell membranes.
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Incubation: Incubate the plate at room temperature for 60-90 minutes.
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Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
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Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate Specific Binding = Total Binding - NSB.
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Plot the percentage of specific binding against the log concentration of this compound.
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Use non-linear regression to fit a sigmoidal curve and determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This protocol measures the inhibitory effect of this compound on cAMP production.
Materials:
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Cells: Cells expressing the target Gi-coupled receptor (e.g., D2 or D3).
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
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Stimulant: Forskolin.
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Test Compound: this compound.
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cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or similar technology.
Procedure:
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Cell Plating: Seed cells in a 384-well plate and culture overnight.
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Compound Preparation: Prepare serial dilutions of this compound.
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Agonist Treatment: Add this compound dilutions to the appropriate wells.
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Stimulation: Add forskolin to all wells (except the basal control) at a concentration that elicits a submaximal response (e.g., EC80).
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Incubation: Incubate at room temperature for 30 minutes.
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cAMP Detection: Lyse the cells and add the cAMP detection reagents as per the manufacturer's protocol.
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Measurement: Read the plate on a compatible plate reader.
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Data Analysis:
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Normalize the data to the forskolin-only (100% response) and basal (0% response) controls.
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Plot the percentage of inhibition against the log concentration of this compound.
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Use non-linear regression to determine the EC50 value.
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Visualizations
Caption: this compound's dual signaling effects on target and off-target receptors.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
Technical Support Center: Naxagolide Dosage and Receptor Occupancy
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Naxagolide (also known as PHNO) dosage to achieve optimal dopamine D2 and D3 receptor occupancy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent dopamine receptor agonist with a higher affinity for the D3 receptor than the D2 receptor.[1] It was initially developed for the treatment of Parkinson's disease.[1] Due to its high affinity and selectivity, radiolabeled this compound ([11C]-(+)-PHNO) is also utilized as a radiotracer in Positron Emission Tomography (PET) imaging to study dopamine D2/D3 receptors.[2][3][4]
Q2: How can I determine the optimal dosage of this compound for my experiment?
The optimal dosage of this compound to achieve a desired level of receptor occupancy must be determined empirically. This typically involves conducting dose-response studies and measuring receptor occupancy at various concentrations. Key methodologies for this include in vivo PET imaging and in vitro competitive binding assays.
Q3: What is receptor occupancy and how is it calculated?
Receptor occupancy (RO) refers to the percentage of a specific type of receptor that is bound by a drug at a given time. In the context of PET imaging, it is calculated by comparing the binding potential (BP) of a radioligand before and after the administration of the unlabeled drug (this compound in this case). The formula is:
RO (%) = 100 * (BPbaseline - BPdrug) / BPbaseline
Where:
-
BPbaseline is the binding potential in the drug-naive state.
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BPdrug is the binding potential after this compound administration.
Q4: Which radioligands are suitable for determining this compound's receptor occupancy?
For PET imaging, antagonist radioligands such as [11C]-raclopride or [18F]-fallypride are commonly used to measure the occupancy of D2/D3 receptors by an agonist like this compound. These radioligands compete with this compound for binding to the D2 and D3 receptors.
Troubleshooting Guides
Positron Emission Tomography (PET) Imaging
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | - Insufficient radioligand dose.- Low receptor density in the region of interest.- Suboptimal image reconstruction parameters. | - Ensure appropriate radioligand dose based on literature and preliminary studies.- Select regions of interest with known high D2/D3 receptor density (e.g., striatum).- Optimize image reconstruction algorithms and parameters. |
| High Variability in Binding Potential (BP) Measurements | - Subject-specific physiological differences.- Inconsistent timing of radioligand injection and scanning.- Motion artifacts during the scan. | - Increase sample size to account for inter-subject variability.- Standardize all experimental procedures, including injection and scan timing.- Implement head-motion correction techniques. |
| Inaccurate Receptor Occupancy Calculation | - Inaccurate baseline BP measurement.- Non-equilibrium conditions during the scan.- Drug-induced changes in radioligand delivery to the brain. | - Ensure a true baseline (drug-free) scan is obtained.- Allow sufficient time for the radioligand to reach equilibrium.- Use kinetic modeling that accounts for potential changes in blood flow. |
In Vitro Competitive Binding Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | - Radioligand is too hydrophobic.- Insufficient blocking of non-specific sites.- Inadequate washing steps. | - Use a lower concentration of the radioligand.- Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer.- Increase the volume and number of washes with ice-cold buffer. |
| Low Specific Binding | - Low receptor concentration in the tissue/cell preparation.- Degraded radioligand or receptor preparation.- Suboptimal incubation time or temperature. | - Use a tissue or cell line known to express high levels of D2/D3 receptors.- Ensure proper storage and handling of all biological reagents.- Optimize incubation conditions to ensure equilibrium is reached. |
| Poor Reproducibility | - Inconsistent pipetting and dilutions.- Variability in tissue/cell membrane preparations.- Fluctuations in incubation temperature. | - Use calibrated pipettes and perform serial dilutions carefully.- Standardize the protocol for membrane preparation.- Ensure a stable and uniform incubation temperature. |
Data Presentation
This compound Binding Affinities
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D3 | 0.16 nM |
| Dopamine D2 | 8.5 nM |
Data sourced from Wikipedia, which cites relevant primary literature.
Hypothetical this compound Dose-Response for Receptor Occupancy
The following data is illustrative and intended to demonstrate how to present experimentally determined dose-occupancy data. Actual values must be determined empirically.
| This compound Dose (mg/kg) | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) |
| 0.01 | 35 | 5 |
| 0.05 | 65 | 15 |
| 0.1 | 80 | 30 |
| 0.5 | 95 | 60 |
| 1.0 | 98 | 75 |
Experimental Protocols
Protocol 1: In Vivo Dopamine Receptor Occupancy Measurement using PET
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Subject Preparation: Anesthetize the subject (e.g., non-human primate) and position it in the PET scanner.
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Baseline Scan:
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Administer a bolus injection of a D2/D3 antagonist radioligand (e.g., [11C]-raclopride).
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Acquire dynamic PET data for 60-90 minutes.
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Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma.
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This compound Administration: Administer a specific dose of this compound intravenously or orally.
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Post-Drug Scan:
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After a predetermined period to allow for this compound to reach its target, perform a second PET scan identical to the baseline scan.
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Data Analysis:
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Reconstruct PET images and co-register with an anatomical MRI.
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Delineate regions of interest (e.g., caudate, putamen, nucleus accumbens).
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Use kinetic modeling to calculate the binding potential (BPND) for both the baseline and post-drug scans.
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Calculate receptor occupancy using the formula mentioned in the FAQs.
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Protocol 2: In Vitro Competitive Radioligand Binding Assay
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Membrane Preparation: Prepare cell membranes from a cell line expressing human D2 and D3 receptors or from brain tissue homogenates.
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Assay Setup:
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In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone).
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Add increasing concentrations of unlabeled this compound.
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To determine non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol) to a set of wells.
-
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Incubation: Add the membrane preparation to all wells and incubate at a specific temperature for a set time to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity on the filters using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding as a function of the this compound concentration.
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Fit the data to a one-site or two-site competition model to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding).
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for PET Receptor Occupancy Studies.
References
- 1. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current state of agonist radioligands for imaging of brain dopamine D2/D3 receptors in vivo with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in the development of dopamine D2- and D3-selective radiotracers for PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Core Radioligands | Yale Biomedical Imaging Institute [medicine.yale.edu]
Technical Support Center: Refinement of Naxagagolide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Naxagolide for higher purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, leading to impurities and lower yields.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction at any of the key steps (acylation, reduction, cyclization, alkylation, demethylation). | - Ensure all reagents are fresh and anhydrous where specified.- Monitor reaction progress closely using TLC or LC-MS.- Optimize reaction times and temperatures. For the LiAlH4 reduction, ensure the reaction goes to completion. |
| Presence of Diastereomeric Impurities | Incomplete stereoselective reduction of the tetralone intermediate. The reduction of the chloroacetamido derivative (II) with NaBH4 can lead to a mixture of cis and trans isomers. | - Use a more stereoselective reducing agent.- Optimize the reaction temperature for the NaBH4 reduction; lower temperatures often favor higher stereoselectivity.- Purify the intermediate alcohol (III) by column chromatography to isolate the desired trans isomer before proceeding. |
| Incomplete N-propylation | Insufficient reactivity of propyl bromide or hindrance at the secondary amine. | - Increase the reaction temperature or prolong the reaction time for the alkylation step.- Use a more reactive propylating agent, such as propyl iodide, in the presence of a non-nucleophilic base.- Ensure the secondary amine intermediate (V) is fully deprotonated by using a slight excess of a suitable base like K2CO3. |
| Residual Methoxy Intermediate | Incomplete demethylation of the methoxy group in the final step. | - Ensure the demethylation reaction with pyridine hydrochloride is carried out at a sufficiently high temperature (e.g., 200°C) and for an adequate duration.[1]- Use an alternative demethylating agent such as BBr3 at a low temperature, followed by a careful work-up. |
| Formation of Oxidation Byproducts | The phenol group in this compound is susceptible to oxidation, especially during purification and storage. | - Perform the final purification and handling of this compound under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for chromatography and recrystallization.- Add an antioxidant, such as BHT, during storage. |
| Unidentified Peaks in HPLC Analysis | Could be unreacted starting materials, byproducts from side reactions, or degradation products. | - Obtain mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data for the impurity peaks to elucidate their structures.- Review the synthetic route to hypothesize potential side reactions, such as over-alkylation or incomplete cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring high stereochemical purity of this compound?
A1: The most critical step is the reduction of the 2-(chloroacetamido)-7-methoxy-1-tetralone intermediate. The formation of the trans-alcohol is essential for the subsequent stereochemistry of the final product. Careful control of the reducing agent and reaction conditions is paramount to minimize the formation of the cis-isomer.
Q2: I am observing a significant amount of the starting tetralone in my reaction mixture after the acylation step. What could be the reason?
A2: This is likely due to incomplete acylation. Ensure that the chloroacetyl chloride is added slowly to the reaction mixture to prevent degradation and that a sufficient amount of base (e.g., NaHCO3) is present to neutralize the HCl generated during the reaction.[1] Running the reaction at a lower temperature may also improve the stability of the acylating agent.
Q3: My final product shows a brownish tint, suggesting impurity. How can I remove this?
A3: A brownish tint often indicates the presence of oxidized phenolic impurities. To remove this, you can try recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) with the addition of a small amount of activated charcoal. Perform the recrystallization quickly and under an inert atmosphere to prevent further oxidation.
Q4: Can I use a different reducing agent instead of LiAlH4 for the amide reduction?
A4: While LiAlH4 is effective, it is a strong, non-selective reducing agent.[1] Alternative, milder reducing agents like borane-dimethyl sulfide complex (BMS) can also be used for the reduction of the oxazinone intermediate.[1] This may offer better functional group tolerance and easier work-up, potentially leading to a cleaner product.
Q5: What is the best chromatographic method for purifying the final this compound product?
A5: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for the final purification of this compound to achieve high purity. A C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can provide excellent separation of this compound from closely related impurities.
Experimental Protocols
Protocol 1: Stereoselective Reduction and Isolation of trans-2-(chloroacetamido)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (III)
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Dissolve 2-chloroacetamido-7-methoxy-1-tetralone (II) in a mixture of ethanol and chloroform (1:1 v/v).[1]
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride (NaBH4) in small portions over 30 minutes, maintaining the temperature below 5°C.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by the slow addition of acetone, followed by water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the trans isomer from the cis isomer.
Protocol 2: Final Demethylation and Purification of this compound
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Combine the N-propylated methoxy intermediate (VI) with pyridine hydrochloride in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture to 200°C under a nitrogen atmosphere for 3-4 hours.
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Cool the reaction mixture to room temperature and dissolve it in water.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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Extract the crude this compound with dichloromethane.
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Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
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Purify the crude product using preparative reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
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Combine the pure fractions, neutralize with a mild base, and extract the product. Lyophilize the final product to obtain a high-purity solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of a D2 receptor agonist like this compound.
References
Naxagolide Vehicle Selection for In Vivo Administration: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for in vivo administration of naxagolide. This compound, a potent dopamine D2 receptor agonist, presents formulation challenges due to its likely poor water solubility.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?
Q2: What are the common routes of administration for this compound in preclinical studies?
A2: Published preclinical studies have administered this compound via intraperitoneal (i.p.) injection in mice and rats. The choice of administration route will significantly influence the selection of a suitable vehicle. For instance, an oily vehicle suitable for subcutaneous injection would not be appropriate for intravenous administration.
Q3: What are the main types of vehicles used for poorly water-soluble drugs like this compound?
A3: Common vehicle types for compounds with low aqueous solubility include:
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Aqueous co-solvent solutions: These use water-miscible organic solvents like DMSO, polyethylene glycol (PEG), or ethanol to dissolve the compound.
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Suspensions: The drug is suspended as fine particles in an aqueous medium, often with the help of suspending and wetting agents like methylcellulose (MC) or Tween 80.
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Lipid-based formulations: These include solutions in oils (e.g., corn oil, sesame oil), emulsions, or self-emulsifying drug delivery systems (SEDDS).
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Cyclodextrin complexes: Cyclodextrins can encapsulate the drug molecule to enhance its aqueous solubility.
Q4: How do I choose the best vehicle for my specific experiment?
A4: The optimal vehicle depends on several factors: the route of administration, the required dose, the duration of the study, and the potential for vehicle-induced toxicity or interference with the experimental model. The decision-making process is outlined in the workflow diagram below.
Vehicle Selection Workflow
References
Validation & Comparative
A Comparative Analysis of Naxagolide and Quinagolide in Hyperprolactinemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naxagolide and Quinagolide, two dopamine D2 receptor agonists, in the context of hyperprolactinemia models. While Quinagolide is a well-established treatment for hyperprolactinemia, this compound is a potent D2 agonist primarily investigated for Parkinson's disease. Direct comparative studies in hyperprolactinemia models are currently unavailable. This guide, therefore, draws upon their shared mechanism of action and available preclinical and clinical data to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: Targeting the Dopamine D2 Receptor
Both this compound and Quinagolide exert their effects by acting as agonists at the dopamine D2 receptor (D2R).[1][2] In the context of hyperprolactinemia, the stimulation of D2Rs on lactotroph cells in the anterior pituitary gland is the key mechanism. This activation inhibits the synthesis and secretion of prolactin, a hormone that is overproduced in this condition.[3][4]
The signaling pathway is initiated by the binding of the D2R agonist to the receptor, which is a G protein-coupled receptor (GPCR). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that culminate in the suppression of prolactin release.[2]
Dopamine D2 Receptor Signaling Pathway
Comparative Efficacy and Performance Data
Direct comparative studies between this compound and Quinagolide in hyperprolactinemia models are lacking. The following table summarizes available data for each compound, with the understanding that the data for this compound is not from hyperprolactinemia-specific studies.
| Parameter | This compound | Quinagolide |
| Mechanism of Action | Potent Dopamine D2 Receptor Agonist | Selective Dopamine D2 Receptor Agonist |
| Primary Indication | Investigational for Parkinson's Disease | Hyperprolactinemia |
| Reported Efficacy in Prolactin Reduction | Data not available in hyperprolactinemia models. As a potent D2 agonist, it is expected to inhibit prolactin secretion. | Normalization of Prolactin Levels: 67-100% of patients in various studies. Tumor Size Reduction (>50%): Achieved in approximately 20% of patients with prolactinomas. |
| Receptor Binding Affinity (in vitro) | IC50 = 55 nM for [3H]spiperone binding to rat striatal membranes (D2 receptor) | High affinity for D2 receptors. |
| Common Side Effects | Data from hyperprolactinemia studies is not available. | Nausea, headache, dizziness, fatigue. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for Quinagolide are provided below. As no specific studies on this compound in hyperprolactinemia models were identified, relevant protocols for its characterization as a D2 agonist are included for a foundational comparison.
Quinagolide: Clinical Trial for Hyperprolactinemia
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Study Design: A multicenter, open-label, long-term study to evaluate the efficacy and safety of quinagolide in patients with macroprolactinoma.
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Patient Population: Patients with a diagnosis of macroprolactinoma.
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Treatment Protocol: Patients were treated with daily doses of quinagolide ranging from 50 to 300 micrograms. Doses were individually titrated over the first two months to achieve normalization of serum prolactin levels or the maximum tolerated dose.
-
Efficacy Assessment:
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Prolactin Levels: Serum prolactin levels were measured at baseline and at regular intervals throughout the study.
-
Tumor Size: Pituitary tumor size was assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and at follow-up.
-
-
Safety Assessment: Adverse events were monitored and recorded throughout the study.
This compound: In Vitro Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.
-
Method:
-
Membrane Preparation: Striatal membranes were prepared from rat brains.
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Radioligand Binding Assay: The assay was performed using [3H]spiperone as the radioligand, which binds to D2 receptors.
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Incubation: Rat striatal membranes were incubated with [3H]spiperone and varying concentrations of this compound.
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Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured using a scintillation counter.
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Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone (IC50) was calculated.
-
Summary and Future Directions
Quinagolide is a well-characterized and effective treatment for hyperprolactinemia, with substantial clinical data supporting its ability to normalize prolactin levels and reduce tumor size. Its mechanism of action is centered on its selective agonist activity at dopamine D2 receptors.
This compound is also a potent dopamine D2 receptor agonist, though its development has been focused on Parkinson's disease. Based on its mechanism of action, it is highly probable that this compound would also be effective in reducing prolactin secretion. However, without direct experimental evidence in hyperprolactinemia models, its efficacy and safety profile for this indication remain unknown.
For researchers and drug development professionals, this compound may represent a novel candidate for the treatment of hyperprolactinemia. Future preclinical studies in relevant animal models of hyperprolactinemia are warranted to directly compare its efficacy and safety with established treatments like Quinagolide. Such studies would provide the necessary data to determine if this compound offers any advantages in terms of potency, selectivity, or side effect profile.
References
A Comparative Guide to the Validation of (+)-PHNO as a Specific Dopamine D3 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-4-propyl-9-hydroxynaphthoxazine ((+)-PHNO) with other key ligands for the dopamine D3 receptor (D3R). We present supporting experimental data to validate the use of (+)-PHNO as a specific D3R tool, offering detailed methodologies for key experiments and visualizations of critical pathways and workflows.
Executive Summary
(+)-PHNO is a high-affinity dopamine receptor agonist that demonstrates a notable preference for the D3 subtype over the D2 subtype. While not entirely specific, its selectivity profile makes it a valuable tool, particularly for in vivo imaging studies using Positron Emission Tomography (PET) when labeled with Carbon-11 ([11C]-(+)-PHNO). Its utility is most pronounced in brain regions with a high D3/D2 receptor density ratio, such as the globus pallidus and substantia nigra. This guide will delve into the quantitative data supporting its D3R preference in comparison to other widely used D2-like receptor ligands.
Data Presentation: Ligand Performance Comparison
The selection of an appropriate ligand is critical for the accurate characterization of D3 receptor pharmacology. The following table summarizes the in vitro binding affinities (Ki or Kd) of (+)-PHNO and a selection of alternative D2-like receptor ligands. Lower Ki/Kd values indicate higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki/Kd, nM) | D3 vs. D2 Selectivity (Fold) | Ligand Type |
| (+)-PHNO | D3 | ~0.23-0.6 [1][2] | ~25-48 [1] | Agonist |
| D2 | ~11-14 [1] | |||
| Pramipexole | D3 | 0.5 - 9[2] | ~8 | Agonist |
| D2 | 3.9 - 19 | |||
| Ropinirole | D3 | 2.9 - 19 | ~10-20 | Agonist |
| D2 | 98.7 | |||
| Rotigotine | D3 | ~0.06 (pKi 9.2) | ~10 | Agonist |
| D2 | ~0.32 (pKi 8.5) | |||
| Raclopride | D3 | 1.2 - 2.1 | ~1 (Non-selective) | Antagonist |
| D2 | 1.5 - 1.6 | |||
| 7-OH-DPAT | D3 | ~0.5 | >100 | Agonist |
| D2 | ~3.6-143 | |||
| SB-277011A | D3 | ~0.1 (pKi 7.97-8.4) | ~80-120 | Antagonist |
| D2 | ~12 |
Note: Binding affinities can vary between studies based on experimental conditions (e.g., cell line, radioligand used, tissue preparation).
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by an agonist like (+)-PHNO, the receptor initiates a cascade of intracellular events.
Caption: D3 Receptor Signaling Cascade.
Experimental Workflow for Ligand Validation
The validation of a novel D3 receptor ligand like (+)-PHNO involves a multi-step process, from initial binding characterization to functional assessment.
Caption: D3 Receptor Ligand Validation Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings. Below are representative protocols for key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., (+)-PHNO) by measuring its ability to compete with a radiolabeled ligand for binding to the D3 receptor.
-
Materials & Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [3H]-Spiperone or another suitable D3R radioligand.
-
Test Compound: (+)-PHNO.
-
Non-specific Agent: 10 µM Haloperidol or another suitable antagonist to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.
-
-
Protocol:
-
Plate Setup: Prepare a 96-well plate. All conditions should be run in triplicate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value, e.g., 1 nM [3H]-Spiperone), and the cell membrane suspension (e.g., 2 µg protein/well).
-
Non-specific Binding (NSB) Wells: Add the non-specific agent (e.g., 10 µM Haloperidol), the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of (+)-PHNO (typically spanning 8-10 log concentrations), the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of (+)-PHNO.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of (+)-PHNO that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
cAMP Functional Assay (HTRF-based)
This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the D3R signaling pathway. As D3Rs are Gi/o-coupled, agonists like (+)-PHNO will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Materials & Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Agonist: (+)-PHNO.
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and create a cAMP signal to be inhibited).
-
HTRF cAMP Assay Kit: Containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Assay Buffer/Culture Medium.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Protocol:
-
Cell Plating: Seed the D3R-expressing cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of (+)-PHNO in assay buffer.
-
Agonist Stimulation:
-
Add the (+)-PHNO dilutions to the appropriate wells.
-
Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production. The concentration of forskolin should be pre-determined to elicit a sub-maximal response (e.g., EC80).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to all wells.
-
Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the HTRF ratio against the log concentration of (+)-PHNO.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of (+)-PHNO.
-
-
β-Arrestin Recruitment Assay (Nanoluciferase Complementation)
This assay quantifies the recruitment of β-arrestin to the D3 receptor upon agonist stimulation, a key event in receptor desensitization and G protein-independent signaling.
-
Materials & Reagents:
-
Cell Line: HEK293T cells.
-
Plasmids:
-
Human D3R fused to a NanoLuc luciferase fragment (e.g., D3R-LgBiT).
-
β-arrestin-2 fused to the complementary NanoLuc fragment (e.g., SmBiT-β-arrestin-2).
-
-
Transfection Reagent.
-
Agonist: (+)-PHNO.
-
Assay Medium: e.g., Opti-MEM.
-
Luciferase Substrate: e.g., Furimazine.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Protocol:
-
Transfection: Co-transfect HEK293T cells with the D3R-LgBiT and SmBiT-β-arrestin-2 plasmids.
-
Cell Plating: After 24-48 hours, harvest the transfected cells and seed them into the assay plate.
-
Compound Addition: Prepare serial dilutions of (+)-PHNO and add them to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes) to allow for β-arrestin recruitment.
-
Substrate Addition: Add the luciferase substrate to all wells.
-
Signal Measurement: Immediately measure the luminescence signal using a plate-based luminometer.
-
Data Analysis:
-
Normalize the luminescence signal (e.g., as a percentage of the maximal response to a reference agonist like dopamine).
-
Plot the normalized signal against the log concentration of (+)-PHNO.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
-
Conclusion
The data presented validates (+)-PHNO as a potent D3 receptor-preferring agonist. Its selectivity of approximately 25- to 48-fold over the D2 receptor, while not absolute, is sufficient for its effective use in probing D3 receptor function, especially in PET imaging studies of D3-rich brain regions. For applications requiring higher selectivity, co-administration with a D2-selective antagonist or the use of more selective compounds like SB-277011A may be necessary. The experimental protocols provided herein offer a standardized framework for researchers to further characterize (+)-PHNO and other novel D3R ligands, ensuring reproducibility and comparability across studies.
References
A Comparative Analysis of Naxagolide and Bromocriptine for Dopaminergic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key dopamine receptor agonists, Naxagolide and Bromocriptine. The information presented is intended to support researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds. This analysis is based on a compilation of experimental data from various scientific sources.
Overview and Mechanism of Action
This compound , also known as (+)-PHNO, is a potent and selective dopamine D2 and D3 receptor agonist.[1] It exhibits a notable preference for the D3 receptor subtype.[1] Initially investigated for the treatment of Parkinson's disease, this compound did not proceed to market but has found significant utility as a radioligand in positron emission tomography (PET) imaging to study the dopamine system.[1]
Bromocriptine is a semi-synthetic ergot alkaloid derivative that has been in clinical use for decades.[2][3] It primarily functions as a dopamine D2 receptor agonist, with some activity at other dopamine and serotonin receptors. Clinically, Bromocriptine is used in the management of hyperprolactinemia, Parkinson's disease, and type 2 diabetes.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values in nM) of this compound and Bromocriptine for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Bromocriptine (Ki, nM) |
| Dopamine D1 | - | >1000 |
| Dopamine D2 | 8.5 | 5.0 - 16 |
| Dopamine D3 | 0.16 | 27 |
| Serotonin 5-HT1A | - | 129 |
| Serotonin 5-HT2A | - | 1000 |
| Serotonin 5-HT2B | - | - |
Signaling Pathways
This compound and Bromocriptine both exert their effects by activating D2-like (D2 and D3) dopamine receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins. Activation of these receptors initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other downstream effects include the modulation of ion channels and the activation of the MAPK/ERK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize dopamine agonists like this compound and Bromocriptine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and Bromocriptine for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride for D2 receptors; [3H]-(+)-PHNO for D3 receptors.
-
Test compounds: this compound and Bromocriptine.
-
Non-specific binding control: 10 µM Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and Bromocriptine in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Test compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a D2/D3 agonist to inhibit adenylyl cyclase activity.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and Bromocriptine in inhibiting cAMP production.
Materials:
-
CHO or HEK293 cells expressing human D2 or D3 receptors.
-
Test compounds: this compound and Bromocriptine.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in 384-well plates and allow them to attach overnight.
-
Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 30 minutes.
-
Add serial dilutions of this compound or Bromocriptine to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and Emax (the maximum inhibitory effect) using non-linear regression analysis.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the dopamine receptor.
Objective: To assess the ability of this compound and Bromocriptine to stimulate the binding of [35S]GTPγS to G proteins.
Materials:
-
Cell membranes from cells expressing D2 or D3 receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G proteins are in an inactive state).
-
Test compounds: this compound and Bromocriptine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP in assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, serial dilutions of the test compound, and the membrane/GDP mixture.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of the test compound.
-
Determine the EC50 and Emax for the stimulation of [35S]GTPγS binding.
ERK1/2 Phosphorylation Assay
This assay measures the activation of a downstream signaling pathway, the MAPK/ERK cascade.
Objective: To determine if this compound and Bromocriptine induce the phosphorylation of ERK1/2.
Materials:
-
Cells expressing D2 or D3 receptors.
-
Test compounds: this compound and Bromocriptine.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Cell lysis buffer.
-
Western blotting or in-cell Western assay equipment.
Procedure (for In-Cell Western):
-
Seed cells in a 96-well plate and grow to confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound or Bromocriptine for a predetermined time (e.g., 5-15 minutes).
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies for p-ERK and total ERK.
-
Incubate with fluorescently labeled secondary antibodies.
-
Quantify the fluorescence intensity for both p-ERK and total ERK using an imaging system.
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50.
Conclusion
This compound and Bromocriptine are both valuable tools in dopamine receptor research, but they possess distinct pharmacological profiles. This compound is a highly potent and D3-selective agonist, making it an excellent research tool for dissecting the specific roles of the D3 receptor. Bromocriptine, with its broader D2-like agonist activity and established clinical use, serves as a benchmark compound and a therapeutic agent. The choice between these two compounds will depend on the specific research question, with this compound being favored for studies requiring D3 selectivity and Bromocriptine for broader D2 agonism studies and clinical relevance comparisons. The experimental protocols provided herein offer a robust framework for the continued characterization of these and other novel dopaminergic compounds.
References
Efficacy of Dopamine Agonists in Preclinical Models of Parkinson's Disease: A Comparative Guide
A note on Naxagolide: Publicly available data from preclinical studies evaluating the efficacy of the D2 receptor agonist this compound in established animal models of Parkinson's disease is limited due to the discontinuation of its development. This guide, therefore, provides a comparative overview of the efficacy of other well-established dopamine agonists in these models, offering a valuable resource for researchers, scientists, and drug development professionals in the field of Parkinson's disease therapeutics.
This guide summarizes the performance of several dopamine agonists in widely used neurotoxin-based rodent and primate models of Parkinson's disease, providing available experimental data and detailed methodologies for key experiments.
Dopaminergic Signaling in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a depletion of dopamine in the striatum. Dopamine D2 receptor agonists, like this compound, are designed to directly stimulate postsynaptic D2 receptors, mimicking the effect of endogenous dopamine and thereby alleviating motor symptoms.
Comparative Efficacy of Dopamine Agonists
The following tables summarize the efficacy of commonly used dopamine agonists in two standard preclinical models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model.
Table 1: Efficacy in the 6-OHDA-Induced Rat Model of Parkinson's Disease
| Dopamine Agonist | Dose Range | Primary Outcome Measure | Result | Citation |
| Apomorphine | 0.05 - 0.5 mg/kg, s.c. | Contralateral rotations | Dose-dependent increase in rotations, indicating stimulation of denervated dopamine receptors. | |
| Ropinirole | 0.1 - 1.0 mg/kg, s.c. | Contralateral rotations | Significant increase in contralateral rotations. | [1] |
| Pramipexole | 0.1 - 1.0 mg/kg, s.c. | Contralateral rotations | Robust increase in contralateral rotations. | [1] |
Table 2: Efficacy in the MPTP-Induced Primate Model of Parkinson's Disease
| Dopamine Agonist | Dose Range | Primary Outcome Measure | Result | Citation |
| Apomorphine | 0.05 - 0.2 mg/kg, s.c. | Improvement in Parkinsonian disability score | Significant reduction in motor disability scores. | |
| Ropinirole | 0.1 - 1.0 mg/kg, p.o. | Reduction in motor deficits | Marked improvement in motor function and activity levels. | |
| Pramipexole | 0.1 - 0.5 mg/kg, p.o. | Alleviation of Parkinsonian signs | Significant improvement in clinical rating scores for motor symptoms. |
Experimental Protocols
Detailed methodologies for the key animal models are provided below. These protocols are essential for the accurate interpretation of efficacy data.
6-Hydroxydopamine (6-OHDA)-Induced Rotational Model in Rats
This model is widely used to assess the efficacy of dopaminergic drugs by measuring rotational behavior, which is a quantifiable marker of dopamine receptor stimulation in the denervated striatum.
Experimental Workflow:
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A solution of 6-OHDA (typically 8-16 µg in ascorbate-saline) is unilaterally injected into the medial forebrain bundle (MFB) or the substantia nigra.
-
Post-operative Care and Recovery: Animals are allowed to recover for at least two weeks to allow for the full development of the dopaminergic lesion.
-
Behavioral Testing:
-
To confirm the lesion, a baseline rotational test is often performed using a dopamine-releasing agent like amphetamine (induces ipsilateral rotations) or a direct agonist like apomorphine (induces contralateral rotations).
-
For efficacy testing, the dopamine agonist of interest is administered, and the animal is placed in a circular arena.
-
Full 360° rotations are recorded for a set period (e.g., 60-90 minutes). The net contralateral rotations are used as a measure of the drug's efficacy.
-
MPTP-Induced Model in Non-Human Primates
The MPTP model in primates is considered the gold standard for preclinical Parkinson's disease research as it closely mimics the clinical and pathological features of the human disease.
Methodology:
-
Animal Subjects: Commonly used species include rhesus macaques and cynomolgus monkeys.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intravenously or intramuscularly) over a period of days to weeks. The dosing regimen is critical to induce a stable parkinsonian state.
-
Behavioral Assessment: A clinical rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, is employed to score the severity of motor symptoms such as bradykinesia, tremor, rigidity, and postural instability.
-
Drug Efficacy Testing: The test compound is administered, and changes in the clinical rating score are monitored over several hours. A significant reduction in the score indicates therapeutic efficacy.
Logical Framework for Comparative Analysis
Due to the absence of specific data for this compound, this guide employs a comparative approach, evaluating the efficacy of other compounds within the same therapeutic class.
References
A Comparative Pharmacological Guide: Naxagolide vs. Neuroleptic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison between Naxagolide, a discontinued investigational dopamine agonist, and representative neuroleptic (antipsychotic) agents. While direct head-to-head clinical studies are unavailable due to their opposing mechanisms of action and different therapeutic targets, this document contrasts their receptor binding profiles, signaling pathways, and the experimental methods used to characterize them. This compound was developed by Merck & Co. as a potent dopamine D2/D3 receptor agonist for Parkinson's disease but was never marketed.[1] In contrast, neuroleptics are primarily dopamine D2 receptor antagonists used in the treatment of psychosis and other psychiatric disorders.[2]
Comparative Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and several common typical and atypical neuroleptics at the dopamine D2 and D3 receptors.
| Compound | Class | Primary Mechanism | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) |
| This compound ((+)-PHNO) | Naphthoxazine | D2/D3 Agonist | 8.5 | 0.16 |
| Haloperidol | Butyrophenone (Typical) | D2 Antagonist | 0.5 - 2.2 | ~3.5 |
| Risperidone | Benzisoxazole (Atypical) | D2/5-HT2A Antagonist | 3.3 | ~7.5 |
| Olanzapine | Thienobenzodiazepine (Atypical) | D2/5-HT2A Antagonist | 11 - 31 | ~29 |
| Aripiprazole | Quinolinone (Atypical) | D2 Partial Agonist | ~0.34 | ~0.8 |
Data compiled from multiple sources.[1][3][4] Values can vary based on experimental conditions.
Mechanism of Action: A Study in Contrasts
The primary difference between this compound and neuroleptics lies in their functional effect on the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to the Gi/o protein.
-
This compound (Agonist): As a D2 receptor agonist, this compound mimics the action of endogenous dopamine. Binding of this compound to the D2 receptor activates the associated Gi/o protein. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately reduces the excitability of the neuron.
-
Neuroleptics (Antagonists): Typical and most atypical neuroleptics act as D2 receptor antagonists. They bind to the D2 receptor but do not activate it, thereby blocking dopamine from binding and initiating a signal. This blockade prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and preventing the downstream effects of dopamine. This action is believed to underlie their efficacy in treating the positive symptoms of schizophrenia. Atypical antipsychotics also frequently exhibit potent antagonism at serotonin 5-HT2A receptors.
Signaling Pathway Diagrams
The diagrams below illustrate the opposing effects of a D2 agonist like this compound versus a D2 antagonist like a typical neuroleptic.
Experimental Protocols
The receptor binding affinities (Ki values) presented in this guide are determined through standardized in vitro assays. A common and foundational method is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or a neuroleptic) by measuring its ability to displace a known high-affinity radiolabeled ligand from the D2 receptor.
Materials:
-
Cell Membranes: A preparation of cell membranes from a cell line (e.g., CHO or HEK293) engineered to express a high density of human dopamine D2 receptors.
-
Radioligand: A D2 receptor antagonist with high affinity, labeled with a radioisotope (e.g., [³H]-Spiperone).
-
Test Compound: The unlabeled drug for which the affinity is being measured (the "competitor").
-
Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl) to maintain pH and ionic conditions.
-
Filtration Apparatus: A system with glass fiber filters to separate bound from free radioligand.
-
Liquid Scintillation Counter: An instrument to quantify the radioactivity captured on the filters.
Procedure:
-
Assay Setup: The experiment is conducted in a 96-well plate format with three types of wells, typically run in triplicate:
-
Total Binding: Contains cell membranes and a fixed concentration of the radioligand.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of the non-specific agent.
-
Competition: Contains membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through the glass fiber filters. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
Washing: Filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the average radioactivity from the NSB wells from all other wells.
-
The percentage of specific binding is plotted against the log concentration of the test compound.
-
A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand).
-
The IC50 is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
References
A Comparative Preclinical Assessment of Naxagolide for Opioid-Induced Constipation
An objective analysis of naxagolide's performance against alternative peripherally acting µ-opioid receptor antagonists (PAMORAs) based on available preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel compounds for opioid-induced constipation (OIC).
Opioid-induced constipation is a prevalent and often debilitating side effect of opioid therapy, significantly impacting a patient's quality of life. The primary mechanism involves the activation of µ-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility. Peripherally acting µ-opioid receptor antagonists (PAMORAs) have been developed to counteract these effects without compromising the central analgesic properties of opioids. This guide provides a comparative overview of this compound (also known as naloxegol), a leading oral PAMORA, against other therapeutic alternatives, supported by experimental findings.
Comparative Efficacy and Pharmacokinetics
This compound, a PEGylated derivative of naloxone, is designed for limited entry into the central nervous system. Its efficacy in treating OIC has been evaluated in numerous studies. The following tables summarize key quantitative data from preclinical and clinical trials, comparing this compound to other PAMORAs.
| Compound | Mechanism of Action | Route of Administration | Bioavailability | Half-life (t½) | Primary Metabolism |
| This compound | Peripherally Acting µ-Opioid Receptor Antagonist (PAMORA) | Oral | Rapid absorption, Cmax <2 hours[1] | ~2 hours | Hepatic (CYP3A4)[1] |
| Methylnaltrexone | PAMORA | Subcutaneous, Oral | Low (oral) | ~8 hours | Not extensively metabolized |
| Naldemedine | PAMORA | Oral | Readily absorbed | ~11 hours | UGT1A3, CYP3A |
| Alvimopan | PAMORA | Oral | Low (<1%) | 10-18 hours | Gut microflora |
Table 1: Pharmacokinetic Profile of this compound and Comparators. This table provides a summary of the key pharmacokinetic parameters for this compound and other approved PAMORAs.
| Study Endpoint | This compound (25 mg) | Placebo | p-value | Reference |
| Responder Rate (≥3 SBMs/week and increase of ≥1 SBM/week) | 44% | 29% | <0.001 | KODIAK-04 & KODIAK-05 Trials[2] |
| Time to First Post-dose SBM (median) | 6-12 hours | 36-48 hours | <0.001 | KODIAK-04 & KODIAK-05 Trials[2] |
| Mean Change in SBMs/week | 1.8 | 0.4 | <0.001 | KODIAK-04 & KODIAK-05 Trials[2] |
Table 2: Key Efficacy Data from Pivotal Phase III Trials of this compound. This table summarizes the primary efficacy endpoints from the KODIAC-04 and KODIAC-05 clinical trials, which evaluated the efficacy of this compound in patients with non-cancer pain and OIC.
Experimental Protocols
A comprehensive understanding of the methodologies used in preclinical and clinical evaluation is crucial for interpreting the therapeutic potential of this compound.
In Vitro Opioid Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound and its metabolites for human µ-, κ-, and δ-opioid receptors.
-
Methodology:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human opioid receptors are prepared.
-
Radioligand displacement assays are performed using selective radiolabeled ligands for each receptor subtype (e.g., [³H]-DAMGO for µ-receptors).
-
Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
-
Animal Models of Opioid-Induced Constipation:
-
Objective: To evaluate the in vivo efficacy of this compound in reversing opioid-induced delays in gastrointestinal transit.
-
Methodology:
-
Rodent models (rats or mice) are chronically treated with an opioid (e.g., morphine) to induce constipation.
-
Gastrointestinal transit time is measured using a non-absorbable marker (e.g., charcoal meal or carmine red).
-
Animals are treated with this compound or a comparator compound at various doses.
-
The distance traveled by the marker through the small intestine or the time to expulsion of a fecal pellet is measured and compared between treatment groups.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental designs provide a clearer understanding of this compound's function and evaluation.
Caption: Mechanism of this compound in Opioid-Induced Constipation.
Caption: Workflow for Preclinical Evaluation of this compound.
References
Reproducibility of Opioid Receptor Binding Affinity: A Comparative Guide to Peripherally Acting Mu-Opioid Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the binding affinity of peripherally acting mu-opioid receptor (PAM-OR) antagonists is crucial for the development of effective treatments for opioid-induced side effects, such as constipation. This guide provides a comparative analysis of the binding affinities of two prominent PAM-ORAs, methylnaltrexone and alvimopan, with a note on the pharmacological profile of naxagolide.
Initial investigations into the mu-opioid receptor binding affinity of this compound revealed no discernible interaction. Extensive searches of the scientific literature consistently characterize this compound as a potent dopamine D2 and D3 receptor agonist, with no reported binding affinity for the mu-opioid receptor. Therefore, a direct comparison of its binding affinity with established PAM-ORAs is not feasible.
This guide will focus on the reproducibility of binding affinity studies for methylnaltrexone and alvimopan, providing a summary of their reported binding characteristics and the methodologies used to determine them.
Comparative Analysis of Mu-Opioid Receptor Binding Affinity
The binding affinity of a compound to its target receptor is a key determinant of its potency and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower Ki or IC50 values indicate a higher binding affinity.
| Compound | Receptor | Reported K i (nM) | Reference |
| Alvimopan | Mu-Opioid | 0.77 | [1] |
| Methylnaltrexone | Mu-Opioid | 5.50 ± 1.11 | [2] |
Note on Data Variability: It is important to note that reported binding affinity values can vary between studies due to differences in experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the specific assay protocol. For instance, some studies have reported the Ki of methylnaltrexone to be around 10 nM. This highlights the importance of standardized protocols for ensuring the reproducibility of binding affinity studies.
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity for opioid receptor ligands is predominantly conducted using radioligand binding assays. These assays are a robust and sensitive method for measuring the interaction between a ligand and its receptor.
Radioligand Binding Assay Protocol
A standard competitive radioligand binding assay to determine the Ki of a test compound for the mu-opioid receptor typically involves the following steps:
-
Receptor Preparation: Membranes from cells expressing the recombinant human mu-opioid receptor or from brain tissue homogenates are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the mu-opioid receptor (e.g., [³H]-DAMGO).
-
Competition: A range of concentrations of the unlabeled test compound (the "competitor") is added to the incubation mixture. The test compound will compete with the radioligand for binding to the mu-opioid receptor.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow of a competitive binding assay and the signaling pathway of the mu-opioid receptor.
References
Safety Operating Guide
Guidance on the Proper Disposal of Naxagolide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the disposal of Naxagolide based on general principles of laboratory safety and chemical waste management. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is intended to supplement, not replace, institutional policies and regulatory requirements. All personnel handling this compound must be trained in hazardous waste management and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This compound is a potent dopamine D2-receptor agonist that was investigated for the treatment of Parkinson's disease.[1][2] As a biologically active compound, it must be handled and disposed of with care to minimize occupational exposure and environmental contamination.
Quantitative Data and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound. This information is crucial for a preliminary hazard assessment in the absence of a formal SDS.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₁NO₂ | PubChem[1] |
| Molecular Weight | 247.33 g/mol | PubChem[1] |
| CAS Number | 88058-88-2 | MedchemExpress.com[2] |
| Appearance | Solid (presumed) | General knowledge |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | MedchemExpress.com |
Experimental Protocols for Waste Management
In the absence of specific degradation protocols for this compound, the primary experimental protocol involves proper waste stream identification and segregation.
Protocol: this compound Waste Stream Segregation
Objective: To ensure that all this compound waste is correctly identified, segregated, and contained at the point of generation to prevent cross-contamination and ensure safe disposal.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste containers for:
-
Solid this compound waste
-
Liquid this compound waste (aqueous)
-
Liquid this compound waste (non-halogenated organic)
-
Liquid this compound waste (halogenated organic)
-
Sharps contaminated with this compound
-
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Procedure:
-
Don appropriate PPE before handling this compound or its waste.
-
Solid Waste:
-
Place all non-sharp solid materials contaminated with this compound (e.g., weighing boats, contaminated gloves, bench paper) into the designated "Solid this compound Waste" container.
-
This includes any unused or expired pure this compound compound.
-
-
Liquid Waste:
-
Segregate liquid waste based on the solvent.
-
Collect all aqueous solutions containing this compound in the "Aqueous this compound Waste" container.
-
Collect all non-halogenated organic solvent solutions (e.g., DMSO, ethanol) containing this compound in the "Non-Halogenated Organic this compound Waste" container.
-
Collect all halogenated organic solvent solutions (e.g., dichloromethane, chloroform) containing this compound in the "Halogenated Organic this compound Waste" container.
-
Crucially, do not mix different solvent waste streams.
-
-
Sharps Waste:
-
Dispose of all needles, syringes, pipette tips, and other sharp objects contaminated with this compound in the designated "this compound Sharps Waste" container.
-
-
Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Do not overfill waste containers.
-
Label each container with "Hazardous Waste," the full chemical name "this compound," the major components and their approximate percentages, and the accumulation start date.
-
-
Decontamination of Labware:
-
Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) into the appropriate liquid waste container, followed by a thorough washing.
-
Visualizations of Procedural Workflows
This compound Disposal Decision Pathway
This diagram outlines the decision-making process for the proper segregation of this compound waste.
Caption: Decision pathway for segregating this compound waste.
General this compound Waste Management Workflow
This diagram illustrates the overall workflow from handling this compound to its final disposal.
Caption: Overall workflow for this compound waste management.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
